beta-D-arabinofuranose
Description
Historical Trajectories and Milestones in beta-D-Arabinofuranose Research
The journey to understand this compound has been marked by several key discoveries that have progressively unveiled its importance. Early research focused on the structural elucidation of complex polysaccharides, where arabinose was identified as a key constituent. A significant breakthrough came with the characterization of the cell wall of Mycobacterium tuberculosis, revealing the presence of large polysaccharides, arabinogalactan (B145846) and lipoarabinomannan, rich in arabinofuranose residues. acs.orgcambridge.org
A pivotal moment in the history of this compound research was the discovery of decaprenylphosphoryl-β-D-arabinofuranose (DPA) as the sole donor of D-arabinose for the biosynthesis of these essential mycobacterial cell wall components. nih.govualberta.ca This finding, first described in the early 1990s, opened up new avenues for investigating the enzymatic pathways involved in its formation and transfer. nih.gov Subsequent research identified the enzymes responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA, a critical two-step process. nih.govnih.gov This enzymatic conversion is catalyzed by the enzymes DprE1 and DprE2. researchgate.netfortunejournals.com
The development of synthetic methods to produce beta-D-arabinofuranosides and their derivatives has been another major milestone. acs.orgresearchgate.net These synthetic tools have been instrumental in studying the enzymes that process arabinofuranose, such as arabinosyltransferases and arabinofuranosidases, and in the development of inhibitors against these enzymes. nih.govacs.org For instance, the front-line anti-tuberculosis drug ethambutol (B1671381) was identified as an inhibitor of arabinosyltransferases, highlighting the therapeutic potential of targeting this pathway. acs.orgbiorxiv.org
| Milestone | Year/Period | Significance |
| Identification of arabinose in complex polysaccharides | Early 20th Century | Laid the groundwork for understanding its structural role. |
| Characterization of the mycobacterial cell wall | Mid-20th Century | Revealed the abundance of arabinofuranose in arabinogalactan and lipoarabinomannan. acs.orgcambridge.org |
| Discovery of Decaprenylphosphoryl-β-D-arabinofuranose (DPA) | 1992 | Identified as the sole donor of D-arabinose in mycobacteria. nih.gov |
| Elucidation of the DPA biosynthetic pathway | Late 1990s - 2000s | Uncovered the two-step epimerization of DPR to DPA by DprE1 and DprE2. nih.govresearchgate.netfortunejournals.com |
| Development of synthetic arabinofuranosides | 2000s - Present | Enabled detailed studies of arabinofuranose-processing enzymes and inhibitor development. acs.orgresearchgate.net |
| Identification of ethambutol's mechanism of action | Late 20th Century | Showed that inhibiting arabinosyltransferases is a viable therapeutic strategy. biorxiv.org |
Overarching Significance of this compound in Chemical Biology and Glycoscience
The importance of this compound in chemical biology and glycoscience stems primarily from its central role in the structural integrity and pathogenicity of Mycobacterium tuberculosis. The arabinan (B1173331) domains of arabinogalactan and lipoarabinomannan, which are constructed from this compound units, are essential for the viability of this bacterium. cambridge.orgbiorxiv.org This makes the biosynthetic pathway of this compound an attractive target for the development of new anti-tuberculosis drugs. nih.govmdpi.com
In the realm of chemical biology, this compound serves as a unique molecular probe to study various biological processes. The development of synthetic analogs of DPA, such as (Z,Z)-farnesylphosphoryl-β-D-arabinofuranose (FPA), has allowed researchers to investigate the substrate specificity of arabinosyltransferases and to develop assays for screening potential inhibitors. ualberta.canih.gov Furthermore, the enzymes that degrade arabinofuranose-containing polysaccharides, known as arabinofuranosidases, are of great interest in biotechnology for their potential applications in biomass conversion. nih.govresearchgate.net These enzymes break down complex plant cell wall materials, which are rich in arabinose, into simpler sugars that can be fermented into biofuels. nih.govresearchgate.net
The study of this compound has also contributed significantly to our fundamental understanding of glycosylation and carbohydrate chemistry. The stereoselective synthesis of beta-arabinofuranosides has been a challenging area of research, leading to the development of novel synthetic methodologies. acs.orgresearchgate.net The unique furanose ring structure and the presence of both α and β linkages in natural polysaccharides have provided valuable insights into the conformational preferences of carbohydrates and their interactions with proteins. acs.org
Current Research Landscape and Future Perspectives on this compound
The current research on this compound is multifaceted, with a strong focus on its role in infectious diseases and its potential in biotechnology. A major area of investigation is the continued development of inhibitors targeting the enzymes of the DPA biosynthetic pathway, particularly DprE1, which has been validated as a promising drug target. researchgate.netmdpi.commdpi.com Several classes of DprE1 inhibitors are currently in various stages of clinical development. mdpi.com
Researchers are also actively exploring the structure and function of the various arabinosyltransferases involved in the assembly of the mycobacterial cell wall. biorxiv.org Understanding the precise mechanisms of these enzymes will facilitate the rational design of more potent and specific inhibitors. The use of cryo-electron microscopy (cryo-EM) is providing unprecedented insights into the structures of these membrane-embedded enzymes. biorxiv.org
In the field of glycoscience, the focus is on expanding the toolbox of synthetic methods to create complex arabinofuranose-containing oligosaccharides. nih.gov These synthetic glycans are crucial for studying protein-carbohydrate interactions and for the development of carbohydrate-based vaccines against tuberculosis. nih.gov Automated glycan assembly is emerging as a powerful technology to accelerate the synthesis of these complex molecules. nih.gov
Looking ahead, future research will likely delve deeper into the regulatory mechanisms that control the expression and activity of the enzymes involved in this compound metabolism. Understanding how mycobacteria regulate the synthesis of their cell wall in response to different environmental cues could reveal new therapeutic vulnerabilities. Furthermore, the exploration of arabinofuranosidases from diverse microbial sources will continue to be a priority for improving the efficiency of biomass degradation for biofuel production and other biotechnological applications. researchgate.netmdpi.com The development of activity-based probes for the specific detection and characterization of arabinofuranosidases is also a growing area of interest. nih.govacs.org
| Research Area | Current Focus | Future Directions |
| Drug Discovery | Development of DprE1 inhibitors. researchgate.netmdpi.com | Targeting other enzymes in the DPA pathway; understanding resistance mechanisms. |
| Enzymology | Structural and functional studies of arabinosyltransferases. biorxiv.org | Elucidating the mechanisms of enzyme regulation and substrate specificity. |
| Synthetic Chemistry | Synthesis of complex arabinofuranose-containing oligosaccharides. nih.gov | Development of automated glycan synthesis platforms; synthesis of novel probes. nih.gov |
| Biotechnology | Characterization of arabinofuranosidases for biomass degradation. nih.govresearchgate.net | Engineering more efficient and robust enzymes; discovering novel enzyme activities. |
| Chemical Biology | Development of activity-based probes for enzyme detection. nih.govacs.org | Probing the role of arabinofuranosylation in other biological systems. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25545-03-3 | |
| Record name | beta-D-Arabinofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025545033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-ARABINOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K9V1SR8T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Complex Metabolic Pathways Involving Beta D Arabinofuranose
Biosynthesis of Key Lipid-Linked Arabinofuranose Donors
The biosynthesis of glycoconjugates containing arabinofuranose relies on activated sugar donors. In mycobacteria, the primary donor for the arabinan (B1173331) domains of arabinogalactan (B145846) and lipoarabinomannan is a lipid-linked sugar, decaprenylphosphoryl-beta-D-arabinofuranose (DPA). nih.govualberta.ca
The synthesis of DPA is a unique pathway that does not appear to involve a nucleotide sugar precursor directly. nih.gov Instead, it originates from the central metabolite 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.govoup.com The pathway involves the formation of decaprenylphosphoryl-beta-D-ribose (DPR), which then undergoes a critical epimerization to form DPA. plos.orgpnas.org This conversion is a vital step for the assembly of the mycobacterial cell wall. researchgate.netresearchgate.net
The conversion of DPR to DPA is a two-step epimerization reaction catalyzed by a heterodimeric enzyme complex. researchgate.netresearchgate.net This process involves an oxidation step followed by a reduction, which effectively inverts the stereochemistry at the 2'-position of the ribose ring to form arabinose. pnas.orgmdpi.com
Table 1: Key Molecules in the DPA Biosynthesis Pathway
| Molecule Name | Abbreviation | Role |
|---|---|---|
| Decaprenylphosphoryl-beta-D-ribose | DPR | Substrate for epimerization nih.gov |
| Decaprenylphosphoryl-2-keto-beta-D-erythro-pentofuranose | DPX | Keto-intermediate product of oxidation mdpi.comnih.gov |
| Decaprenylphosphoryl-beta-D-arabinofuranose | DPA | Final product, arabinose donor nih.govvirginia.edu |
The epimerization of DPR is carried out by two distinct enzymes, DprE1 and DprE2, which form an essential complex. mdpi.comvirginia.edubham.ac.uk
DprE1 (Decaprenylphosphoryl-beta-D-ribose oxidase): This FAD-dependent enzyme catalyzes the first step of the reaction. mdpi.comnih.gov It oxidizes the 2'-hydroxyl group of DPR to produce a keto-intermediate, decaprenylphosphoryl-2-keto-beta-D-erythro-pentofuranose (DPX), and releases FADH2. researchgate.netmdpi.com DprE1 is a major drug target for tuberculosis, as its inhibition blocks the synthesis of the mycobacterial cell wall. researchgate.netmdpi.com
DprE2 (Decaprenylphosphoryl-2-keto-beta-D-erythro-pentose reductase): The second step is catalyzed by DprE2, an NADH-dependent reductase. mdpi.comnih.gov DPX, the intermediate product, is transferred to DprE2, likely through a substrate channel within the DprE1-DprE2 complex. uniprot.org DprE2 then reduces the keto group of DPX to a hydroxyl group, resulting in the formation of DPA and NAD+. mdpi.comuniprot.org This reduction completes the epimerization from a ribose to an arabinose configuration. nih.gov The knockout of the gene for DprE2 has been shown to be lethal for mycobacteria, confirming its essentiality. uniprot.orgbiorxiv.org
Table 2: Enzymes of the DPA Synthesis Pathway
| Enzyme | Gene (M. tuberculosis H37Rv) | Function | Cofactor |
|---|---|---|---|
| DprE1 | Rv3790 | Oxidizes DPR to DPX nih.govnih.gov | FAD mdpi.com |
| DprE2 | Rv3791 | Reduces DPX to DPA nih.govuniprot.org | NADH mdpi.combiorxiv.org |
The ultimate source of the arabinose units in DPA is glucose, which enters the pentose (B10789219) phosphate (B84403) pathway to generate D-ribose 5-phosphate (R5P). pnas.orgwikipedia.org
D-ribose 5-phosphate (R5P): R5P is a key intermediate in the pentose phosphate pathway. wikipedia.orgresearchgate.net It serves as the direct precursor for the synthesis of PRPP. researchgate.net
5-phosphoribosyl 1-pyrophosphate (PRPP): PRPP is a critical, high-energy metabolite formed from R5P and ATP by the enzyme PRPP synthetase. oup.comresearchgate.net It stands at a major metabolic crossroads, providing the ribose-phosphate foundation for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, as well as the amino acids histidine and tryptophan. oup.comresearchgate.net Uniquely in organisms like mycobacteria, PRPP is also the starting point for DPA synthesis. nih.govoup.com The pyrophosphate group of PRPP is displaced by decaprenyl-phosphate, initiating the sequence of reactions that culminates in DPR, and subsequently DPA. pnas.orgmdpi.com
In other biological contexts, particularly in plants, arabinofuranose is incorporated into glycoconjugates from a different donor, UDP-L-arabinofuranose. pnas.orgpnas.org The synthesis and transport of this nucleotide sugar are compartmentalized within the cell.
The biosynthesis of most nucleotide sugars occurs in the cytosol. pnas.orgpnas.org However, the glycosyltransferases that use these activated sugars to build polysaccharides and modify proteins and lipids are located within the lumen of the Golgi apparatus. pnas.orgontosight.airsc.org Therefore, a critical step in glycoconjugate synthesis is the transport of nucleotide sugars from the cytosol into the Golgi.
This transport is mediated by a family of specific membrane proteins known as nucleotide sugar transporters (NSTs), which belong to the solute carrier family 35 (SLC35). ontosight.aimdpi.com These transporters are typically located in the Golgi membrane and function as antiporters; they import a specific nucleotide sugar into the Golgi lumen in exchange for a corresponding nucleoside monophosphate (e.g., UMP) moving out into the cytosol. ontosight.ai
In plants, where L-arabinose is a key component of cell wall polymers like pectin, specific transporters for UDP-L-arabinofuranose (UDP-Araf) have been identified. pnas.orgpnas.org Interestingly, the precursor UDP-L-arabinopyranose (UDP-Arap) is synthesized in the Golgi, exported to the cytosol for conversion to UDP-Araf by a mutase, and then the UDP-Araf must be transported back into the Golgi lumen for use by arabinosyltransferases. pnas.orgpnas.org This highlights the essential role of Golgi-localized UDP-Araf transporters in making this specific sugar donor available for the biosynthesis of vital structural glycans. pnas.orgpnas.org
UDP-L-Arabinofuranose Transport Mechanisms in Glycoconjugate Biosynthesis
Antiport Mechanisms Regulating UDP-L-Arabinofuranose Availability
The availability of UDP-L-arabinofuranose, the activated form of arabinose used in biosynthesis, is tightly controlled. Its transport from the cytoplasm, where it is synthesized, into the Golgi apparatus (in eukaryotes) or across the cell membrane to the periplasmic space (in prokaryotes) is mediated by specific nucleotide sugar transporters (NSTs). ontosight.ai These transporters are crucial for ensuring a steady supply of the sugar for glycosylation reactions.
The transport mechanism is an antiport system, where the import of UDP-L-arabinofuranose into the lumen is coupled with the export of a nucleoside monophosphate, such as UMP, back into the cytosol. ontosight.ainih.gov This exchange maintains the balance of nucleotides across the membrane. In mycobacteria, while the precise transporter for UDP-L-arabinofuranose has not been definitively identified, it is believed to be a member of the solute carrier family 35 (SLC35) or a MATE (Multidrug and Toxic Compound Extrusion) family transporter. ontosight.aipnas.org The regulation of these transporters is critical for controlling the rate of cell wall synthesis.
Central Role of beta-D-Arabinofuranose in Mycobacterial Cell Envelope Biogenesis
The mycobacterial cell envelope is a complex structure, with its core composed of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.govnih.gov this compound is a key component of two major polysaccharides in this envelope: arabinogalactan (AG) and lipoarabinomannan (LAM). nih.govuzh.chcaister.com
Arabinogalactan is a highly branched polysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer, forming the structural backbone of the cell wall. nih.govmdpi.com Lipoarabinomannan is a large glycolipid anchored in the plasma membrane that plays a crucial role in host-pathogen interactions and immunomodulation. uzh.chnih.govnih.gov The arabinan domains of both AG and LAM are composed of linear chains of α-(1→5)-linked D-arabinofuranose residues with α-(1→3) branching. nih.govoup.com The synthesis of these intricate arabinan structures is a critical process for mycobacterial viability. nih.govnih.gov
Arabinogalactan (AG) Biosynthesis and Structural Integration
The biosynthesis of the arabinogalactan polymer is a stepwise process involving a series of glycosyltransferases that assemble the polysaccharide on a lipid carrier before its transfer to the peptidoglycan. asm.org The arabinan portion of AG is built upon a galactan backbone. asm.org
Identification and Characterization of Arabinofuranosyltransferase (AraT) Enzymes
The assembly of the arabinan domain of arabinogalactan is carried out by a family of arabinofuranosyltransferases (AraTs). mdpi.comnih.gov These enzymes catalyze the transfer of arabinofuranose residues from the donor molecule, decaprenylphosphoryl-β-D-arabinofuranose (DPA), to the growing arabinan chain. mdpi.comnih.govannualreviews.org Several key AraTs have been identified and characterized, each with specific roles in the elongation and branching of the arabinan polymer. mdpi.comnih.gov
The arabinofuranosyltransferases involved in mycobacterial cell wall synthesis have distinct and essential functions.
| Enzyme | Function | Role in AG/LAM Synthesis |
| AftA | Primes the galactan for arabinan synthesis by adding the first arabinofuranosyl residue. researchgate.netmdpi.comresearchgate.netnih.gov | AG Synthesis |
| EmbA | Works in a heterodimer with EmbB to catalyze the formation of the terminal hexaarabinoside motif of AG. nih.govresearchgate.netnih.govtheopenscholar.comuniprot.org | AG Synthesis |
| EmbB | Part of the EmbA/EmbB heterodimer, involved in the formation of the terminal hexaarabinoside motif of AG. nih.govresearchgate.netnih.govtheopenscholar.com It is a target of the anti-tuberculosis drug ethambutol (B1671381). mdpi.commdpi.com | AG Synthesis |
| EmbC | Involved in the elongation of the arabinan domain of LAM. nih.govnih.govnih.govasm.orgbiorxiv.orgasm.org It is essential in M. tuberculosis. nih.govnih.gov | LAM Synthesis |
| AftB | Catalyzes the transfer of the terminal β-(1→2)-linked arabinofuranose residues to both AG and LAM. uniprot.orgacs.orgresearchgate.netnih.govrug.nl | AG and LAM Synthesis |
| AftD | An essential α-(1,3)-branching arabinofuranosyltransferase involved in the synthesis of the arabinan domain of major mycobacterial cell envelope polysaccharides. nih.govoup.combiorxiv.orgresearchgate.net | AG and LAM Synthesis |
AftA (Rv3792) is a crucial enzyme that initiates the synthesis of the arabinan domain by transferring the very first arabinofuranose residue to the galactan backbone. researchgate.netresearchgate.netnih.govnih.gov This "priming" step is essential for the subsequent elongation of the arabinan chains. researchgate.net
The Emb proteins (EmbA, EmbB, and EmbC) are a family of arabinosyltransferases that play distinct roles. EmbA (Rv3794) and EmbB (Rv3795) are believed to function as a heterodimer and are responsible for the synthesis of the arabinan component of AG, specifically the formation of a critical terminal hexaarabinoside motif. nih.govresearchgate.netnih.govtheopenscholar.comuniprot.org In M. tuberculosis, embA is an essential gene. nih.govnih.govEmbC (Rv3793) is primarily involved in the biosynthesis of the arabinan portion of LAM. nih.govnih.govnih.govasm.org Disruption of embC in M. smegmatis leads to the loss of LAM, and the gene is essential in M. tuberculosis. nih.govnih.gov
AftB (Rv3805c) is a terminal arabinofuranosyltransferase that adds the final β-(1→2)-linked arabinofuranose residues to the non-reducing ends of the arabinan chains of both AG and LAM. uniprot.orgacs.orgresearchgate.netnih.govrug.nl This capping is a crucial final step in arabinan biosynthesis.
AftD (Rv0236c) is a large, essential glycosyltransferase that functions as an α-(1,3)-branching arabinofuranosyltransferase. nih.govoup.combiorxiv.orgresearchgate.net It introduces branches into the linear α-(1→5)-linked arabinan chains, contributing to the complex, highly branched structure of the arabinan domains in both AG and LAM. nih.govoup.com Some studies also suggest it may have α-(1→5) arabinofuranosyltransferase activity. nih.gov
Regiospecificity and Stereoselectivity in Arabinan Domain Elongation
The synthesis of the arabinan domain is a highly controlled process characterized by remarkable regiospecificity and stereoselectivity. The arabinofuranosyltransferases must select the correct hydroxyl group on the acceptor molecule to form a new glycosidic bond (regiospecificity) and create the bond with the correct anomeric configuration (stereoselectivity).
The arabinan backbone is primarily a linear polymer of arabinofuranose units linked by α-(1→5) glycosidic bonds . nih.govbiorxiv.org This linear chain is then decorated with branches attached via α-(1→3) glycosidic linkages . nih.govbiorxiv.org The EmbA/EmbB complex is thought to be involved in the formation of α-(1→5) linkages during the elongation of the arabinan chain of AG. mdpi.com AftD and another arabinofuranosyltransferase, AftC, are responsible for introducing the α-(1→3) branches. nih.govnih.gov The precise interplay and regulation of these enzymes ensure the correct architecture of the arabinan domain, which is essential for the structural integrity of the mycobacterial cell wall. nih.gov
Terminal beta-(1->2)-linked Arabinofuranose Residues
The final steps in the elaboration of the arabinan domains of both arabinogalactan (AG) and lipoarabinomannan (LAM) involve the addition of terminal beta-(1->2)-linked D-arabinofuranose (Araf) residues. biorxiv.orgnih.gov This crucial step is catalyzed by the arabinofuranosyltransferase AftB. biorxiv.orgnih.govresearchgate.net In the context of AG, this terminal modification results in a hexa-arabinofuranoside motif (Araf6) at the non-reducing end, which serves as the attachment point for mycolic acids. nih.gov Within LAM, AftB adds these terminal residues to both branched and linear arabinan structures. nih.gov The disruption of AftB function leads to the complete loss of these terminal β(1→2) arabinofuranose residues in LAM, highlighting its essential role. acs.orgbham.ac.uk
The significance of this terminal linkage is underscored by the essentiality of the aftB gene for the viability of Mycobacterium smegmatis. bham.ac.uk The enzyme AftB, encoded by the Rv3805c gene in M. tuberculosis, is an integral membrane protein. biorxiv.orgnih.gov Structural and biochemical analyses have begun to unravel the molecular basis of AftB's catalytic mechanism, revealing a distinctive tube-shaped cavity that likely accommodates its substrates. nih.govresearchgate.net
Lipoarabinomannan (LAM) Assembly and Arabinan Domain Formation
Lipoarabinomannan (LAM) is a major lipoglycan of the mycobacterial cell wall with significant immunomodulatory properties. acs.org Its assembly is a multi-step process that begins with a phosphatidyl-myo-inositol anchor and involves the sequential addition of mannose and arabinose residues. The arabinan domain of LAM is a large and complex structure, comprising approximately 55 to 70 arabinofuranose residues. acs.orgasm.org
Incorporation of this compound Residues into LAM Structure
The biosynthesis of the LAM arabinan domain involves a series of arabinofuranosyltransferases (ArafTs) that add arabinofuranose units in specific linkages. nih.govnih.gov The process starts with the priming of a mature lipomannan (LM) core, a reaction catalyzed by an as-yet-unidentified ArafT. asm.org Subsequently, a linear α(1→5)-linked arabinan chain is extended by the enzyme EmbC. biorxiv.orgnih.gov Further complexity is introduced by the branching enzyme AftC, which adds α-(1→3)-linked Araf residues. biorxiv.orgnih.govnih.gov The arabinan chains are further elaborated into distinct motifs, including linear tetra-arabinosides and branched hexa-arabinosides. portlandpress.comasm.org
The final step in the biosynthesis of the arabinan domain of LAM is the addition of terminal β(1→2)-linked arabinofuranose residues, a reaction catalyzed by the dual-functional enzyme AftB. acs.orgbham.ac.uk This terminal modification is critical for the final structure of LAM.
Role of Terminal beta-(1->2)-linked Arabinofuranose Residues in LAM
The terminal β(1→2)-linked arabinofuranose residues on LAM play a significant role in modulating the host immune response. acs.org The arabinan domain of LAM is known to mask the "bioactive" mannan (B1593421) core, thereby dampening the pro-inflammatory response mediated by Toll-like receptor 2 (TLR2). nih.govnih.gov Studies on LAM with a truncated arabinan domain, lacking these terminal residues due to the disruption of AftB, have shown enhanced TLR2 signaling and a stronger pro-inflammatory response. acs.orgbham.ac.uknih.gov This suggests that the terminal β(1→2)-Araf residues are crucial for shielding the underlying mannan core from recognition by host immune receptors.
Interconnections within the Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) Complex
The mycolyl-arabinogalactan-peptidoglycan (mAGP) complex is the core structural scaffold of the mycobacterial cell wall, essential for the viability of the organism. nih.govnih.govfrontiersin.org This macromolecular structure consists of peptidoglycan (PG) covalently linked to arabinogalactan (AG), which is in turn esterified with mycolic acids. nih.govfrontiersin.orgsci-hub.box
Arabinogalactan is a highly branched polysaccharide that serves as a bridge, connecting the peptidoglycan layer to the outer mycolic acid layer. nih.govnih.gov The galactan domain of AG is composed of alternating β(1→5) and β(1→6) linked galactofuranose residues. asm.org The arabinan portion of AG is then attached to this galactan backbone. The initial attachment of an arabinofuranose residue to the galactan is a critical priming step catalyzed by the α-(1→5)-arabinosyltransferase AftA. nih.govresearchgate.net This is followed by the action of other arabinofuranosyltransferases, including EmbA, EmbB, and AftC, which extend and branch the arabinan chains. nih.govnih.gov Finally, the terminal β(1→2)-linked arabinofuranose residues are added by AftB, completing the arabinan structure of AG, which then provides the attachment sites for mycolic acids. nih.govnih.gov
Table of Key Enzymes in Arabinan Biosynthesis
| Enzyme | Function | Target Polysaccharide(s) |
| AftA | α-(1→5)-arabinosyltransferase; primes galactan for arabinan synthesis. nih.govresearchgate.net | Arabinogalactan (AG) |
| EmbA/EmbB | α-(1→5) ArafT; involved in the formation of the terminal Ara6 motif. nih.govportlandpress.com | Arabinogalactan (AG) |
| EmbC | α(1→5) Araf transferase; extends the linear arabinan chain of LAM. biorxiv.orgasm.org | Lipoarabinomannan (LAM) |
| AftC | α-(1→3) arabinofuranosyltransferase; introduces branching. biorxiv.orgnih.govnih.gov | AG and LAM |
| AftB | β-(1→2) arabinofuranosyltransferase; adds terminal Araf residues. biorxiv.orgnih.govresearchgate.net | AG and LAM |
Glycosylation Processes and Glycoconjugate Synthesis Involving Arabinofuranose
Beyond its role in the structural polysaccharides of the cell wall, arabinofuranose is also a component of other important glycoconjugates, including glycolipids and glycoproteins. The biosynthesis of these molecules involves complex glycosylation processes.
Biosynthesis of Complex Arabinofuranose-Containing Glycolipids and Glycoproteins
The biosynthesis of arabinofuranose-containing glycolipids and glycoproteins relies on the availability of a specific sugar donor, uridine (B1682114) diphosphate-arabinofuranose (UDP-Araf). nih.gov In plants, for instance, a UDP-arabinopyranose mutase catalyzes the reversible conversion of UDP-arabinopyranose to UDP-Araf. nih.gov This activated sugar donor is then utilized by glycosyltransferases to add arabinofuranose residues to acceptor molecules. ontosight.ai
In mycobacteria, the donor for arabinofuranosyltransferases is decaprenyl-monophosphoryl-D-arabinofuranose (DPA). nih.govnih.gov The synthesis of complex glycolipids containing oligoarabinofuranosides has been achieved chemically, providing valuable tools to study their biological functions. nih.govoup.com These synthetic glycolipids have been shown to affect the growth, biofilm formation, and motility of Mycobacterium smegmatis. nih.govoup.comresearchgate.net
The glycosylation of proteins to form glycoproteins is a widespread post-translational modification. ontosight.aicore.ac.uk In plants, arabinogalactan-proteins (AGPs) are a major class of heavily glycosylated proteins where arabinose is a key sugar component. nih.gov The biosynthesis of AGPs is a complex process occurring in the endoplasmic reticulum and Golgi apparatus, involving numerous glycosyltransferases. nih.gov While the focus has been largely on mycobacterial polysaccharides, the presence and biosynthesis of arabinofuranose-containing glycoproteins in these bacteria is an area of ongoing research.
Involvement in Cellular Recognition and Signal Transduction Pathways
The role of this compound in complex biological systems extends beyond its structural function as a component of macromolecules. As a key constituent of cell surface polysaccharides, particularly in mycobacteria, it is critically involved in the processes of cellular recognition by host organisms and in the internal signal transduction pathways that monitor cell wall integrity.
Cellular Recognition
In pathogenic bacteria such as Mycobacterium tuberculosis, this compound is a fundamental building block of the extensive arabinan domains of two major cell wall glycopolymers: arabinogalactan (AG) and lipoarabinomannan (LAM). biorxiv.orgasm.org These molecules are located at the cell surface, forming the primary interface between the bacterium and its host. The specific arrangement and terminal residues of these polysaccharides act as molecular patterns that can be recognized by the host's immune system.
The arabinogalactan component is covalently linked to the peptidoglycan layer and serves as the anchor for mycolic acids, creating the highly impermeable mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. plos.orgcambridge.org The terminal this compound residues of the arabinan chains are the specific sites of mycolic acid attachment. cambridge.org This entire structure is essential for the viability of mycobacteria and is a key determinant in their interaction with host cells.
Research has shown that host immune factors can directly recognize these arabinose-containing structures. For example, the host protein galectin-9 has been demonstrated to bind directly to the arabinogalactan on the mycobacterial cell wall. elifesciences.org This recognition event is not passive; it can inhibit mycobacterial growth, suggesting a direct role for the arabinan structures in host defense mechanisms. elifesciences.org Similarly, in Pseudomonas aeruginosa, the glycosylation of type IV pili with D-arabinofuranose is believed to modulate the interactions between the bacterium and its eukaryotic host. nih.gov Therefore, the presence and presentation of this compound within these surface glycans are crucial for how the host recognizes and responds to the pathogen.
The enzymes responsible for polymerizing this compound, the arabinofuranosyltransferases, play a vital role in constructing these recognizable motifs. Different transferases are responsible for creating specific linkages, leading to the complex branched structure of the arabinan domains.
Table 1: Key Arabinofuranosyltransferases in Mycobacterial Cell Wall Assembly
| Enzyme | Gene (in M. tuberculosis) | Function | References |
|---|---|---|---|
| AftA | Rv3792 | Catalyzes the addition of the first α-(1→5)-linked D-Araf residue to the galactan core, initiating arabinan synthesis. | biorxiv.org, researchgate.net |
| EmbA/EmbB | embA/embB | Elongate the arabinan chain through α-(1→5) linkages. These are the targets of the anti-tuberculosis drug ethambutol. | biorxiv.org, nih.gov |
| AftC | Rv1303 | An arabinofuranosyltransferase that creates α-(1→3) branches in the arabinan chain. | wikipedia.org, nih.gov |
| AftB | Rv3805c | Catalyzes the addition of the terminal β-(1→2)-linked D-arabinofuranose residues, capping the arabinan chains. | biorxiv.org, nih.gov |
| AftD | Rv0236c | Believed to be an arabinofuranosyltransferase involved in introducing α-(1→3) branching. | elifesciences.org, nih.gov |
Signal Transduction
Beyond being recognized by the host, the integrity of the arabinan structures is also monitored internally by the bacterium through sophisticated signal transduction pathways. The biosynthesis of the mycobacterial cell wall is a complex and energy-intensive process that must be tightly regulated. Any disruption or damage to this essential barrier can be fatal, and thus, bacteria have evolved systems to sense and respond to "cell envelope stress."
The biosynthetic pathway of decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole donor of arabinofuranose for AG and LAM synthesis, is a critical control point. nih.govnih.gov Inhibition of enzymes in this pathway, such as the decaprenylphosphoryl-β-D-ribofuranose-2'-epimerase (DprE1), leads to a halt in arabinan synthesis and triggers a powerful stress response. plos.orgfortunejournals.com
This response is mediated by dedicated signal transduction systems. In mycobacteria, the protein IniR has been identified as a novel signal transduction ATPase that regulates the response to cell envelope stress, including stress induced by the inhibition of arabinan biosynthesis. plos.org When the cell wall is damaged, these signaling pathways are activated, leading to changes in gene expression designed to mitigate the damage and restore the integrity of the cell envelope. This demonstrates that the bacterium actively senses the status of its arabinan layers, where this compound is a primary component, and transduces this information into a coordinated physiological response.
Table 2: Key Enzymes in the Biosynthesis of the Arabinose Donor (DPA) in Mycobacteria
| Enzyme | Gene (in M. tuberculosis) | Reaction Step | References |
|---|---|---|---|
| Phosphoribosyl pyrophosphate synthetase | Rv1017 | Forms 5-phosphoribosyl 1-pyrophosphate (PRPP) from D-ribose 5-phosphate. | nih.gov |
| 5-phosphoribosyltransferase | Rv3806c | Transfers the phosphoribosyl group from PRPP to decaprenyl phosphate. | nih.govnih.gov |
| Decaprenylphosphoryl-5-phosphoribose phosphatase | Rv3807c | Dephosphorylates the intermediate to form decaprenyl-phospho-ribose (DPR). | nih.gov, qmul.ac.uk |
| Decaprenylphosphoryl-β-D-ribose 2'-epimerase | Rv3790/Rv3791 (DprE1/DprE2) | Converts decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA). | nih.gov, fortunejournals.com |
Conformational Analysis and Advanced Computational Studies of Beta D Arabinofuranose Structures
Elucidation of Furanose Ring Conformation and Dynamics
The conformation of the furanose ring is not planar and is best described by a dynamic equilibrium between various puckered forms. This flexibility is critical for its biological activity and interactions. nih.gov
Pseudorotational Profiles and Puckering Amplitude Determination
The conformational flexibility of the furanose ring is elegantly described by the concept of pseudorotation, which maps the continuous cycle of possible ring conformations. acs.org This cycle involves transitions between envelope (E) and twist (T) forms without passing through a high-energy planar state. acs.org The specific conformation at any point in the pseudorotational circuit is defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm).
The pseudorotational wheel visually represents this concept, with conformations in the northern hemisphere (N, P ≈ 0°) and the southern hemisphere (S, P ≈ 180°) being the most common. acs.org For beta-D-arabinofuranose derivatives, the conformational state is often described as a dynamic two-state equilibrium between these N and S conformers.
Key Pseudorotational Parameters
| Parameter | Description | Typical Range |
|---|---|---|
| Phase Angle (P) | Defines the specific envelope or twist conformation along the pseudorotational path. | 0° to 360° |
| Puckering Amplitude (τm) | Describes the degree of deviation from a planar conformation. | Typically 20° to 45° |
Influence of Exocyclic Oxygen Substituents on Ring Conformation
The conformational equilibrium of the this compound ring is significantly influenced by the orientation and nature of its exocyclic substituents, particularly the hydroxyl groups. The steric and electrostatic interactions between these groups play a major role in determining the preferred puckering of the ring.
Specifically, repulsive interactions between adjacent (vicinal) hydroxyl groups can destabilize certain conformations. In arabinose, where some vicinal hydroxyl groups are in an anti configuration, these repulsive interactions are different from sugars like ribose where they are in a syn configuration. nih.gov Furthermore, the anomeric effect, which involves stabilizing interactions between the anomeric substituent and the ring oxygen, also plays a crucial role. For β-anomers, the endo-anomeric effect can destabilize conformations in the eastern hemisphere of the pseudorotational wheel. nih.gov This interplay of electronic and steric effects dictates the balance between the N and S conformers.
Quantum Mechanical and Molecular Mechanics Approaches
To probe the complex conformational landscape of this compound, researchers employ a combination of quantum mechanical (QM) and molecular mechanics (MM) methods. These computational tools provide detailed insights into the relative energies of different conformers and the dynamics of their interconversion.
Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and predict their properties, including conformational energies. By performing DFT calculations, a potential energy surface (PES) for the this compound ring can be generated.
Studies on methyl beta-D-arabinofuranoside using DFT (specifically, the B3LYP functional with a 6-31G* basis set) have identified the most stable conformers. acs.org These calculations revealed that the global energy minimum corresponds to an E2 conformation, which is a northern (N-type) pucker. acs.orgresearchgate.net In this conformation, the anomeric methoxy (B1213986) group is in a pseudoaxial orientation, which is stabilized by the anomeric effect, while other bulky substituents adopt pseudoequatorial positions to minimize steric hindrance. acs.org The most stable southern (S-type) conformer was identified as the 4E form. acs.org The relative energies of these conformers are sensitive to the basis set used in the calculations. nih.gov
DFT Calculated Conformational Minima for Methyl β-D-arabinofuranoside
| Conformer Type | Most Stable Conformer | Key Stabilizing Feature |
|---|---|---|
| Northern (N) Hemisphere | E2 (Global Minimum) | Anomeric effect, pseudoequatorial substituents |
| Southern (S) Hemisphere | 4E (Local Minimum) | - |
Molecular Dynamics (MD) Simulations with Specialized Force Fields
While DFT provides a static picture of conformational energies, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. glycoforum.gr.jp MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational fluctuations and transitions. glycoforum.gr.jp The accuracy of these simulations is heavily dependent on the quality of the underlying empirical potential energy function, known as a force field. maynoothuniversity.ie
For carbohydrates, specialized force fields are necessary to accurately model their unique structural features. glycoforum.gr.jp The GLYCAM (Glycan-specific) force field, developed to be compatible with the AMBER simulation package, and the CHARMM force field are two of the most widely used for this purpose. glycoforum.gr.jpmaynoothuniversity.ie
However, studies on oligosaccharides containing beta-linked arabinofuranose residues have shown challenges in accurately reproducing experimental data, such as NMR coupling constants, using standard MD protocols. nih.gov Initial simulations using GLYCAM/AMBER force fields showed poor agreement with experimental values for beta-arabinofuranosides. nih.govresearchgate.net
Further investigations led to refined protocols. It was found that combining conformer distributions obtained from MD simulations—using either the GLYCAM or a furanoside-specific CHARMM force field—with DFT-derived Karplus equations (calculated with an augmented basis set like B3LYP/aug-cc-pVTZ-J) produced the best agreement with experimental results. nih.govresearchgate.net This hybrid approach, which leverages the strengths of both MM-based sampling and QM-level accuracy, has proven more effective for complex systems like this compound. nih.gov
Derivation and Application of Karplus Relationships for J-Coupling Constants
The Karplus relationship, which correlates the dihedral angle between adjacent protons to their scalar coupling constant (³JH,H), is a cornerstone of conformational analysis in NMR spectroscopy. acs.org For furanose rings, however, generalized Karplus equations are often insufficient due to the significant influence of substituent electronegativity and ring puckering. nih.gov Consequently, researchers have turned to computational methods, specifically Density Functional Theory (DFT), to derive Karplus relationships tailored for specific carbohydrate systems, including β-D-arabinofuranosides. nih.gov
The process involves calculating the coupling constants for a range of conformations to generate a curve that best fits the general Karplus equation form:
J(φ) = Acos²(φ) + Bcos(φ) + C
where J is the coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters. acs.org
Initial attempts to apply this method to oligosaccharides containing β-linked arabinofuranose residues revealed poor agreement between the computed ³JH,H values and those obtained experimentally. nih.gov This discrepancy prompted a re-evaluation of the computational protocol. Extensive investigations established that a combination of specific molecular dynamics (MD) force fields (GLYCAM and a furanoside-specific CHARMM force field) and DFT calculations using an augmented basis set (B3LYP/aug-cc-pVTZ-J) was necessary to achieve good agreement with experimental data. nih.gov This refined approach allows for a more accurate prediction of ³JH,H values, which can then be used to determine the conformational preferences of the β-D-arabinofuranose ring in solution. nih.govnih.gov
Structural Elucidation via Advanced Spectroscopic and Diffraction Methods
The determination of the precise three-dimensional structure of β-D-arabinofuranose and its derivatives relies on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecule's conformation in solution, while X-ray crystallography reveals its solid-state structure. Together, these methods offer a comprehensive understanding of the sugar's structural landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping
NMR spectroscopy is a powerful, non-invasive technique for mapping the conformational landscape of molecules in solution. researchgate.net For β-D-arabinofuranose, ¹H NMR is particularly valuable. By analyzing the chemical shifts and, more importantly, the scalar coupling constants between protons, it is possible to deduce the preferred conformations of the furanose ring. The flexible nature of the five-membered ring means it exists in a dynamic equilibrium between various puckered forms, typically described as a two-state North (N) and South (S) model based on the pseudorotation concept. rsc.org
The analysis of three-bond proton-proton (³JH,H) coupling constants is a primary tool for elucidating the conformation of the β-D-arabinofuranose ring. rsc.org The magnitude of these couplings is directly related to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimentally measured ³JH,H values with those calculated for canonical North and South conformations, the position of the conformational equilibrium can be estimated. nih.gov
However, studies have shown that for the arabino configuration, the simple two-state model may not be a completely accurate description. nih.gov A more nuanced approach involves the direct comparison of experimental ³JH,H values with those predicted from molecular dynamics simulations that use DFT-derived Karplus parameters. This method avoids the assumptions inherent in the two-state model. nih.gov While there is generally good agreement for most coupling pathways using these advanced methods, some couplings, such as ³J2,3 and ³J3,4, can be underestimated. nih.gov
Below is a table comparing experimental coupling constants for a β-D-arabinofuranoside with values derived from molecular dynamics simulations.
| Coupling Constant | Experimental (Hz) | MD-Derived (Hz) |
|---|---|---|
| ³JH1,H2 | 4.2 | 3.9 |
| ³JH2,H3 | 6.6 | 5.3 |
| ³JH3,H4 | 7.7 | 6.0 |
| ³JH4,H5R | 3.3 | 3.2 |
| ³JH4,H5S | 5.8 | 5.8 |
Data adapted from Insights into Furanose Solution Conformations: Beyond the Two-State Model. nih.gov
X-ray Crystallographic Studies of beta-D-Arabinofuranosides and Oligosaccharides
X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of molecules. This technique has been applied to derivatives of β-D-arabinofuranose to determine the precise puckering of the furanose ring and the orientation of its substituents in the crystalline form.
A key example is the X-ray analysis of 1-β-D-arabinofuranosyl-4-thiouracil monohydrate. acs.org Such studies provide precise atomic coordinates, from which detailed conformational parameters, including bond lengths, bond angles, and torsional angles, can be derived. This information is invaluable for benchmarking the results of computational studies and for understanding the intrinsic conformational preferences of the sugar ring, free from the dynamic averaging that occurs in solution.
Crystallographic data has also been obtained for oligosaccharides containing arabinofuranose residues, often in complex with enzymes. For instance, the crystal structure of an α-L-arabinofuranosidase revealed a bound L-arabinofuranose molecule in an envelope ²E conformation within the catalytic pocket. nih.gov While this is the L-enantiomer, it provides insight into the conformations that arabinofuranose rings can adopt upon binding. The study of pure β-L-arabinose crystals has identified an orthorhombic unit cell with the space group P2₁2₁2₁. acs.org This type of detailed structural data from crystallography is essential for building accurate models of complex carbohydrates.
Below is a table summarizing typical crystallographic data that can be obtained from such studies.
| Parameter | Example Value (for β-L-arabinose) |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimension (a) | - |
| Unit Cell Dimension (b) | - |
| Unit Cell Dimension (c) | 19.49 Å |
| Density | 1.660 g/cm³ |
Data adapted from Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. acs.org
Advanced Synthetic Methodologies for Beta D Arabinofuranose and Its Derivatives
Design and Synthesis of Nucleoside Analogs Incorporating beta-D-Arabinofuranose
Chemical Synthesis of beta-D-Arabinofuranosylcytosine (ara-C) and its Analogs
1-β-D-Arabinofuranosylcytosine (ara-C, Cytarabine) is a cornerstone in the treatment of hematopoietic malignancies, acting as a nucleoside analog that disrupts DNA synthesis. nih.gov The synthesis of ara-C and its analogs often involves the stereoselective glycosylation of a cytosine derivative with a protected arabinofuranosyl donor.
One established approach for analog synthesis involves the inversion of configuration at the C-2' position of a corresponding D-ribo epimer. For instance, the synthesis of 1-(5-Deoxy-beta-D-arabino-hexofuranosyl)cytosine (4'-homoara-C), a higher homolog of ara-C, was achieved using the diphenyl carbonate technique to invert the C-2' stereocenter of the ribo-nucleoside precursor. nih.gov An alternative route to the same analog involved the condensation of an acetolyzed 5-deoxy-1,2-O-isopropylidene-3-O-p-tolylsulfonyl-β-D-xylo-hexofuranose with 4-acetyl-N-bis(trimethylsilyl)cytosine, which proceeds through a 2',3'-anhydro intermediate followed by alkaline treatment to yield the final product. nih.gov
The synthesis of 4'-thio-ara-C, another significant analog, has been accomplished via a facile route that allows for gram-scale production. This method involves coupling a 4-thioarabinofuranose intermediate with a silylated cytosine. tandfonline.com To improve the anomeric ratio (β:α), an alternative strategy couples the thio-sugar with silylated uracil (B121893), which is then converted to the cytosine nucleoside via a 2,4,6-triisopropylbenzenesulfonate derivative. tandfonline.com
Further modifications include the synthesis of 2'-deoxy-2'-isocyano-β-D-arabinofuranosylcytosine (NCDAC) from a 2'-azido-2'-deoxy-β-D-arabinofuranosyluracil derivative, highlighting the diverse chemical transformations employed to create novel ara-C analogs. nih.gov
| Analog | Key Synthetic Strategy | Precursor(s) | Ref. |
| 4'-homoara-C | Inversion of C-2' configuration | 1-(5-deoxy-beta-D-ribo-hexofuranosyl)cytosine | nih.gov |
| 4'-homoara-C | Condensation via 2',3'-anhydro intermediate | 5-deoxy-1,2-O-isopropylidene-3-O-p-tolylsulfonyl-beta-D-xylo-hexofuranose and silylated cytosine | nih.gov |
| 4'-thio-ara-C | Coupling of thio-sugar with silylated base | 4-thioarabinofuranose intermediate and silylated cytosine/uracil | tandfonline.com |
| NCDAC | Conversion from azido-uracil derivative | 2'-azido-2'-deoxy-1-beta-D-arabinofuranosyluracil | nih.gov |
Synthesis of Halogenated and Other Substituted beta-D-Arabinofuranosyl Nucleosides
The introduction of halogens and other substituents onto the arabinofuranose ring can significantly modulate the biological activity of nucleosides. The synthesis of these analogs requires specialized methodologies to control regioselectivity and stereoselectivity.
The synthesis of 2-deoxy-2-fluoro-β-D-arabinofuranosyl phosphate (B84403) derivatives has been described as part of the effort to create analogs of decaprenyl-β-D-arabinofuranosyl phosphate. researchgate.net These fluorinated analogs are crucial for studying the enzymes involved in mycobacterial cell wall biosynthesis. Similarly, the synthesis of 1-(2-deoxy-2-isocyano-β-D-arabinofuranosyl)cytosine demonstrates the preparation of a non-halogenated, substituted analog. nih.gov The synthesis started from a 2'-azido-2'-deoxy-arabinofuranosyluracil precursor, which was converted to the target isocyano-cytosine nucleoside. nih.gov This synthesis highlights the chemical stability challenges, as the isocyano group proved unstable in even weakly acidic conditions, converting to a formamide (B127407) derivative. nih.gov
These synthetic efforts underscore the importance of robust chemical routes that can tolerate reactive functional groups to produce a wide array of substituted arabinofuranosyl nucleosides for biological evaluation.
Chemical Synthesis of Lipid-Linked this compound Donors
Lipid-linked β-D-arabinofuranose donors are essential for the biosynthesis of key polysaccharides in the cell walls of organisms like mycobacteria. The primary donor, decaprenylphosphoryl-β-D-arabinofuranose (DPA), is responsible for providing the D-arabinofuranose (Araf) residues for the assembly of arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). ualberta.canih.gov The chemical synthesis of DPA and its analogs is critical for studying the arabinofuranosyltransferases (AraTs) that catalyze this process. ualberta.ca
Preparation of Decaprenylphosphoryl-beta-D-Arabinofuranose (DPA) Analogs
The synthesis of DPA and its analogs generally follows a convergent strategy. researchgate.net This involves the coupling of a suitably protected β-D-arabinofuranosyl phosphate intermediate with an activated form of the polyprenol, such as decaprenol, followed by deprotection. researchgate.net A practical and stereoselective synthesis of DPA was achieved through this coupling method, providing essential material for studying mycobacterial biosynthesis. researchgate.net
Synthetic strategies have also been developed to produce libraries of β-D-arabinofuranosyl-monophosphorylpolyprenols, with variations in the polyprenol chain length. nih.gov These studies found that analogs with C50 and C55 polyprenols were the most active donors for the cell-free synthesis of mycobacterial arabinans. nih.gov The synthesis of DPA analogs where hydroxyl groups on the arabinose moiety are replaced by fluorine or azido (B1232118) groups has also been pursued. ualberta.ca This was achieved by converting thioglycoside building blocks into glycosyl bromides, which were then phosphorylated, coupled with the lipid alcohol, and deprotected. ualberta.ca
Synthesis of Shorter Chain Polyprenylphosphoryl-beta-D-Arabinofuranose Analogs (e.g., Farnesylphosphoryl)
To facilitate the study of arabinofuranosyltransferases and to develop more accessible synthetic targets, analogs of DPA with shorter polyprenyl chains have been synthesized. These include nerylphosphoryl (C10) and farnesylphosphoryl (C15) β-D-arabinofuranoses. researchgate.net The synthesis of these shorter-chain analogs follows the same fundamental approach as that for DPA: coupling a protected β-D-arabinofuranosyl phosphate with the corresponding activated shorter-chain alcohol (nerol or farnesol). researchgate.net
The stereoselective synthesis of (Z,Z)-farnesylphosphoryl-β-D-arabinofuranose (FPA), a known substrate for arabinofuranosyltransferases, has been a key focus. ualberta.ca Heptaprenylphosphoryl β-D-arabinofuranose has also been successfully synthesized, achieving stereoselectivity by coupling the protected arabinofuranosyl phosphate with an activated heptaprenol. researchgate.net These synthetic analogs are invaluable tools for biochemical assays and for probing the substrate specificity of the enzymes involved in cell wall construction. researchgate.net
| Analog | Polyprenol Chain | Key Synthetic Step | Ref. |
| DPA | Decaprenol (C50) | Coupling of protected arabinofuranosyl phosphate with activated decaprenol | researchgate.net |
| FPA | Farnesol (C15) | Coupling of protected arabinofuranosyl phosphate with activated farnesol | researchgate.netualberta.ca |
| Neryl-PA | Nerol (C10) | Coupling of protected arabinofuranosyl phosphate with activated nerol | researchgate.net |
| Heptaprenyl-PA | Heptaprenol (C35) | Coupling of protected arabinofuranosyl phosphate with activated heptaprenol | researchgate.net |
Methodologies for Orthobenzoate Intermediates in Arabinofuranose Synthesis
Orthoester protecting groups, particularly orthobenzoates, serve as versatile intermediates in carbohydrate chemistry. In the context of arabinofuranose synthesis, β-D-arabinofuranose 1,2,5-orthobenzoates are valuable precursors for creating selectively protected building blocks. nih.gov These tricyclic orthoesters can be prepared efficiently from readily available materials like methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. nih.gov
A key feature of these orthobenzoate intermediates is their susceptibility to regioselective ring-opening reactions. When treated with various O- and S-nucleophiles, these compounds can be opened to provide access to novel, selectively protected arabinofuranose derivatives. nih.gov For example, 3-O-benzoyl β-D-arabinofuranose 1,2,5-orthobenzoate has been used as a single precursor for the synthesis of selectively protected mono-, di-, and trisaccharide thioglycoside building blocks with an unprotected primary hydroxyl group at the non-reducing end. nih.gov These building blocks are instrumental in the iterative synthesis of linear α(1→5)-linked oligoarabinofuranosides, which are components of mycobacterial arabinans. nih.gov This methodology allows for the effective differentiation of the 3,5-diol system and the 2-hydroxy group in arabinofuranose thioglycosides, streamlining the synthesis of complex branched and linear oligoarabinofuranosides. nih.gov
Advanced Protecting Group Strategies in this compound Chemistry
The synthesis of complex carbohydrates is heavily reliant on the strategic use of protecting groups, which not only mask reactive hydroxyl groups but also influence the reactivity and stereochemical outcome of glycosylation reactions. academie-sciences.fr In β-D-arabinofuranose chemistry, achieving stereocontrol to form the 1,2-cis (β) linkage is a significant challenge due to the flexibility of the furanose ring. nih.gov
An advanced strategy to control this stereoselectivity involves the use of conformation-constraining protecting groups. The di-tert-butylsilylene (DTBS) group, when used to protect the 3,5-hydroxyls of an arabinofuranosyl donor, has proven highly effective in directing β-selectivity. academie-sciences.fr It is proposed that the rigid 3,5-O-DTBS group locks the arabinosyl oxacarbenium ion intermediate into an E₃ conformation. academie-sciences.frnih.gov In this conformation, nucleophilic attack is favored from the β-face to avoid steric hindrance, leading to the formation of the 1,2-cis glycosidic bond with high selectivity. academie-sciences.frnih.gov This strategy has been successfully applied to the synthesis of β-arabinofuranosides and fragments of plant cell wall arabinogalactans. nih.gov
Another key strategy involves the use of a novel tert-butyl dimethylsilyl (TBDMS) protecting group scheme. This approach allows for regioselective C-1 acid hydrolysis and a final, mild full deprotection with ammonium (B1175870) fluoride, facilitating the synthesis of molecules like farnesylphosphoryl β-D-arabinofuranose. researchgate.net These advanced protecting group strategies are crucial for overcoming the inherent challenges of stereoselective furanoside synthesis and enabling the construction of complex, biologically relevant molecules.
Biological and Biomedical Applications of Beta D Arabinofuranose Derivatives
Anti-Mycobacterial Drug Discovery and Therapeutic Targeting
The unique and complex cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a primary target for chemotherapeutic intervention. shanghaitech.edu.cncambridge.org This intricate structure, composed of peptidoglycan, arabinogalactan (B145846), and mycolic acids, is essential for the bacterium's viability, virulence, and intrinsic resistance to many antibiotics. cambridge.orgpeerj.com Derivatives of beta-D-arabinofuranose are central to the biosynthesis of the arabinogalactan (AG) and lipoarabinomannan (LAM) components of this cell wall. shanghaitech.edu.cnresearchgate.net Consequently, targeting the enzymes involved in arabinan (B1173331) synthesis has become a cornerstone of anti-mycobacterial drug discovery.
Inhibition of Arabinofuranosyltransferase (AraT) Enzymes as an Anti-TB Strategy
Arabinofuranosyltransferases (AraTs) are a family of enzymes crucial for the polymerization of arabinose into the arabinan domains of both AG and LAM. mdpi.com These enzymes transfer arabinose in its furanose form (Araf) from the donor molecule decaprenylphosphoryl-β-D-arabinose (DPA) to the growing arabinan chains. mdpi.comnih.gov The inhibition of AraTs disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a core structure of the mycobacterial cell wall, leading to a loss of cell integrity and inhibition of bacterial growth. shanghaitech.edu.cnnih.gov The AraT family includes several sub-families, such as the Emb proteins (EmbA, EmbB, and EmbC) and the Aft proteins (AftA, AftB, AftC, and AftD), which represent key therapeutic targets. mdpi.com
Ethambutol (B1671381) (EMB) is a first-line bacteriostatic drug used in the treatment of tuberculosis. jwatch.orgnih.gov Its primary mechanism of action is the inhibition of mycobacterial arabinosyltransferases. drugbank.comdroracle.ai Specifically, EMB targets EmbA, EmbB, and EmbC, which are membrane-embedded proteins involved in the biosynthesis of AG and LAM. shanghaitech.edu.cnnih.gov EmbA and EmbB are required for the synthesis of arabinogalactan, while EmbC is involved in the synthesis of LAM. nih.gov
By inhibiting these enzymes, ethambutol prevents the polymerization of D-arabinofuranose residues into the arabinan chains of AG and LAM. nih.govdroracle.ai This disruption has a cascading effect: the lack of arabinan receptors prevents the attachment of mycolic acids to the cell wall, leading to the accumulation of free mycolic acids and related precursors. nih.govdrugbank.com High-resolution structural studies have revealed that ethambutol binds to the same sites as the arabinosyl donor (DPA) and acceptor substrates within the active sites of EmbB and EmbC, thereby competitively inhibiting their enzymatic activity. shanghaitech.edu.cnjwatch.org Mutations in the embB gene, particularly those near the ethambutol-binding site, are a common cause of clinical resistance to the drug. jwatch.org
A critical step preceding the action of arabinosyltransferases is the synthesis of the arabinosyl donor, decaprenylphosphoryl-D-arabinose (DPA). This process is catalyzed by the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) and decaprenylphosphoryl-2-keto-β-D-erythropentose reductase (DprE2) complex. mdpi.comresearchgate.net This complex converts decaprenylphosphoryl-β-D-ribose (DPR) into DPA through an epimerization reaction. researchgate.netnih.gov DprE1 has emerged as a highly vulnerable and promising target for novel anti-TB drugs because it is essential for Mtb viability and has no human homologue. mdpi.compatsnap.com
Delamanid and Pretomanid are bicyclic nitroimidazole-class prodrugs that have been developed to target the mycobacterial cell wall. nih.govresearchgate.net These drugs require activation by the deazaflavin (F420)-dependent nitroreductase (Ddn) within the mycobacterium. nih.govfrontiersin.org Once activated, their metabolites inhibit cell wall synthesis. nih.govresearchgate.net While their primary mode of action under aerobic conditions is the inhibition of mycolic acid synthesis (specifically methoxy- and keto-mycolic acids), recent evidence shows they also disrupt arabinogalactan biosynthesis. nih.govnih.govfrontiersin.org The activated forms of these drugs have been shown to inhibit the DprE1/DprE2 pathway, thus blocking the production of the essential DPA precursor and halting arabinan synthesis. nih.govresearchgate.net
| Drug | Class | Activation | Primary Target Pathway | Specific Enzyme(s) Targeted |
| Ethambutol | Diamine | Not required | Arabinan Synthesis | Arabinosyltransferases (EmbA, EmbB, EmbC) drugbank.comdroracle.ai |
| Delamanid | Nitroimidazole | Prodrug (activated by Ddn) | Mycolic Acid & Arabinan Synthesis | DprE1/DprE2 nih.govnih.govresearchgate.net |
| Pretomanid | Nitroimidazole | Prodrug (activated by Ddn) | Mycolic Acid & Arabinan Synthesis | DprE1/DprE2 nih.govresearchgate.net |
The urgent need for new anti-TB drugs, particularly for treating multidrug-resistant strains, has driven the use of high-throughput screening (HTS) to identify novel inhibitors of mycobacterial cell wall synthesis. nih.gov HTS allows for the rapid testing of thousands to millions of compounds for their ability to inhibit a specific biological target or pathway. youtube.comyu.edu
HTS campaigns have been specifically designed to find new inhibitors of arabinosyltransferases. mdpi.com These screens often utilize whole-cell approaches, where large chemical libraries are tested for their ability to kill or inhibit the growth of M. tuberculosis. nih.gov A common method is the microdilution Alamar blue assay, which can be adapted to a 384-well plate format for rapid screening. nih.gov Hits from these primary screens—compounds that show significant inhibition—are then subjected to further dose-response testing and analysis to confirm their activity and identify their specific molecular targets. nih.gov Such strategies have been instrumental in identifying new chemical scaffolds that can be optimized for development into next-generation anti-TB therapeutics targeting arabinan biosynthesis. mdpi.comnih.gov
Disruption of Mycobacterial Cell Wall Integrity and Pathogen Viability
The mycobacterial cell wall is a formidable barrier that is indispensable for the bacterium's survival. cambridge.org Its core structure, the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, provides structural rigidity and protects the pathogen from osmotic stress and the host immune response. peerj.comresearchgate.net Arabinogalactan serves as the crucial covalent link between the peptidoglycan layer and the outer mycolic acid layer. peerj.com
Inhibiting the biosynthesis of this compound-containing components directly compromises the integrity of this entire structure. researchgate.net When arabinosyltransferases or the DprE1/DprE2 complex are inhibited, the synthesis of the arabinan portion of AG is blocked. researchgate.netnih.gov This prevents the subsequent attachment of mycolic acids, which are essential for the cell wall's low permeability barrier. researchgate.netnih.gov The resulting defective cell wall is unable to properly support cell growth and division, ultimately leading to cell lysis and death of the bacterium. researchgate.netpatsnap.com Therefore, the disruption of arabinan synthesis is a highly effective strategy that compromises the structural integrity of the mycobacterial cell wall and, consequently, pathogen viability. researchgate.netnih.gov
In Vitro and In Vivo Studies of Mycobacterial Growth Inhibition by Arabinofuranoside Compounds
The efficacy of compounds targeting arabinan biosynthesis is evaluated through a combination of in vitro and in vivo studies. In vitro assays are crucial for determining a compound's direct activity against M. tuberculosis and for elucidating its mechanism of action.
In Vitro Studies: These typically involve determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration required to inhibit the visible growth of Mtb in culture. nih.gov For example, studies on N-alkyl nitrobenzamides, designed as DprE1 inhibitors, revealed potent in vitro activity with MIC values as low as 16 ng/mL against M. tuberculosis. mdpi.com Further in vitro assays can confirm that a compound's activity is "on-target" by testing it against bacterial strains where the target enzyme is knocked down or overexpressed. nih.gov For instance, the sensitivity of Mtb to an inhibitor increases in strains where the target enzyme, such as PptT, is depleted, providing strong evidence for the mechanism of action. nih.gov
In Vivo and Ex Vivo Studies: Promising compounds are advanced to cell-based and animal models to assess their efficacy in a more complex biological environment. Ex vivo models, such as infecting human macrophage cell lines (e.g., THP-1) with M. tuberculosis, are used to evaluate a compound's ability to kill intracellular bacteria, which is critical for a successful TB drug. mdpi.com In these models, some DprE1 inhibitors have demonstrated an activity profile comparable to the frontline drug isoniazid. mdpi.com Subsequent in vivo studies in animal models, typically mice, are used to evaluate a drug's ability to reduce the bacterial load in infected tissues and protect the host from the disease pathology. nih.govnih.gov
Antiviral and Anticancer Activities of beta-D-Arabinofuranosyl Nucleosides
Beta-D-arabinofuranosyl nucleosides, often referred to as arabinonucleosides, are a class of synthetic analogs of natural nucleosides. A key structural difference is the presence of a this compound sugar moiety instead of the naturally occurring ribose or deoxyribose. This modification, particularly the inverted stereochemistry at the 2'-hydroxyl group, is fundamental to their biological activity, allowing them to function as potent antimetabolites that interfere with nucleic acid synthesis. This property has been successfully exploited in the development of both antiviral and anticancer chemotherapeutic agents.
The cytostatic (cell-growth inhibiting) and antiviral activities of beta-D-arabinofuranosyl nucleosides are primarily dependent on their intracellular conversion to the active triphosphate form. nih.govcreative-biolabs.com As prodrugs, these nucleoside analogs are taken up by cells and sequentially phosphorylated by cellular kinases. frontiersin.org The resulting arabinofuranosyl triphosphate (ara-NTP) mimics the natural deoxyribonucleoside triphosphates (dNTPs) that are the building blocks of DNA.
The primary mechanism of action involves the inhibition of DNA polymerase, the enzyme responsible for DNA replication. nih.govwikipedia.org The ara-NTPs compete with their corresponding dNTPs for the active site of DNA polymerase. Once incorporated into a growing DNA strand, the arabinose sugar's unique conformation, with its 2'-hydroxyl group in the "up" or trans position relative to the 3'-hydroxyl, creates steric hindrance. This structural distortion prevents the formation of the next phosphodiester bond, effectively halting further DNA chain elongation. nih.govnih.gov This leads to an arrest of DNA synthesis, particularly during the S phase of the cell cycle, which is highly detrimental to rapidly dividing cells like cancer cells or virus-infected cells. wikipedia.orgukhsa.gov.uk
Several key structure-activity relationships have been observed:
The Sugar Moiety : The presence of the arabinose sugar is the critical feature that confers the chain-terminating activity. nih.gov
The Nucleobase : The type of purine (B94841) or pyrimidine (B1678525) base determines the specific natural nucleoside it mimics and can influence its selectivity and potency. For instance, cytarabine (B982) (Ara-C) is an analog of cytidine, while vidarabine (B1017) (Ara-A) is an analog of adenosine. nih.govnih.gov
Modifications to the Base : Alterations to the nucleobase can enhance activity or overcome resistance. Fludarabine, for example, is a fluorinated analog of vidarabine, which increases its stability against enzymatic degradation. frontiersin.org
Modifications to the Sugar : Changes to the sugar, such as the 2'-fluoro substitution in some experimental compounds, can affect antiviral potency and cytotoxicity. Studies on 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils have shown that the size of the alkyl group at the C-5 position of the uracil (B121893) base influences antiherpetic activity. nih.gov
The table below summarizes the mechanisms of action for prominent beta-D-arabinofuranosyl nucleosides.
| Drug Name | Nucleobase Analog | Primary Mechanism of Action | Key Cellular Targets |
| Cytarabine (Ara-C) | Cytidine | Competitive inhibition of DNA polymerase; incorporation into DNA leading to chain termination. nih.govwikipedia.orgukhsa.gov.uk | DNA Polymerase |
| Vidarabine (Ara-A) | Adenosine | Competitive inhibition of viral DNA polymerase; incorporation into viral DNA, causing chain termination. creative-biolabs.comnih.govnih.gov | Viral DNA Polymerase |
| Fludarabine (F-ara-A) | Adenine (fluorinated) | Inhibition of DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase. frontiersin.org | DNA Polymerase, Ribonucleotide Reductase |
| Nelarabine (ara-G prodrug) | Guanine | Prodrug converted to ara-G; its triphosphate form (ara-GTP) is incorporated into DNA, inhibiting DNA synthesis. slu.senih.gov | DNA Polymerase |
| Clofarabine | Adenine (2-chloro-2'-fluoro) | Inhibition of DNA polymerase and ribonucleotide reductase, leading to depletion of the intracellular dNTP pool and induction of apoptosis. | DNA Polymerase, Ribonucleotide Reductase |
The therapeutic potential of arabinonucleosides was first realized with the discovery of naturally occurring arabinose-containing nucleosides in the Caribbean sponge Tectitethya crypta in the 1950s. nih.govnih.gov This discovery spurred the chemical synthesis and development of these compounds as drugs.
Cytarabine (Ara-C) was first synthesized in 1959 and received approval from the U.S. Food and Drug Administration (FDA) in 1969. nih.govnih.gov It has since become a cornerstone in the treatment of various hematologic malignancies. It is a primary component of induction chemotherapy for acute myeloid leukemia (AML) and is also used for acute lymphocytic leukemia (ALL) and non-Hodgkin's lymphoma. nih.govnih.gov The "7+3" regimen, combining a 7-day infusion of cytarabine with 3 days of an anthracycline like daunorubicin, established in 1973, remains a standard induction therapy for AML. wikipedia.org
Vidarabine (Ara-A) was developed as an antiviral agent. Its activity is directed against herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). creative-biolabs.com
Fludarabine phosphate (B84403) , a fluorinated purine analog, was produced in 1968 and approved for medical use in the U.S. in 1991. frontiersin.org It is highly effective in treating chronic lymphocytic leukemia (CLL) and is also used in combination regimens for indolent non-Hodgkin's lymphomas and as part of conditioning regimens for stem cell transplantation. frontiersin.org
Nelarabine , a prodrug of 9-beta-D-arabinofuranosylguanine (ara-G), was specifically developed to be toxic to T-lymphocytes. nih.gov It received accelerated FDA approval in 2005 for the treatment of patients with relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). slu.senih.govnih.gov
Clofarabine is considered a second-generation nucleoside analog. It was rationally designed to combine favorable properties of cladribine (B1669150) and fludarabine. In 2004, it received accelerated FDA approval for treating pediatric patients with relapsed or refractory acute lymphoblastic leukemia, marking the first new drug approval for pediatric leukemia in over a decade. nih.govukhsa.gov.uk
The development of these agents highlights the success of modifying the sugar component of nucleosides to create effective chemotherapeutics.
| Drug | Year of First Synthesis/Production | Year of First FDA Approval | Primary Approved Indications |
| Cytarabine | 1959 nih.gov | 1969 nih.govnih.gov | Acute Myeloid Leukemia (AML), Acute Lymphocytic Leukemia (ALL) nih.gov |
| Vidarabine | - | - | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) infections |
| Fludarabine | 1968 frontiersin.org | 1991 frontiersin.org | Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphomas frontiersin.org |
| Clofarabine | - | 2004 (Accelerated) nih.govukhsa.gov.uk | Relapsed/refractory Pediatric Acute Lymphoblastic Leukemia (ALL) nih.govukhsa.gov.uk |
| Nelarabine | - | 2005 (Accelerated) slu.senih.gov | Relapsed/refractory T-cell ALL and T-cell Lymphoblastic Lymphoma (T-LBL) slu.senih.gov |
Immunomodulatory Roles and Glyco-Immunology of Arabinofuranose-Containing Glycans
Arabinofuranose is a key structural component of complex glycans found in the cell walls of certain bacteria, most notably Mycobacterium tuberculosis. These arabinofuranose-containing glycans, specifically arabinogalactan (AG) and lipoarabinomannan (LAM), play a critical role in the interaction between the bacterium and the host immune system. They act as pathogen-associated molecular patterns (PAMPs) that are recognized by host pattern recognition receptors (PRRs), thereby initiating and modulating immune responses.
The mycobacterial cell wall is a unique and complex structure crucial for the bacterium's viability and virulence. ukhsa.gov.uk Two major polysaccharides containing this compound residues, arabinogalactan and lipoarabinomannan, are central to its immunomodulatory properties.
Arabinogalactan (AG) is a branched polysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, an essential structural core of the cell wall. nih.govukhsa.gov.uk AG has been identified as a virulence factor that can be recognized by host immune factors. Recent studies have shown that galectin-9, a host galactoside-binding protein, can directly bind to AG, an interaction that inhibits mycobacterial growth. nih.govresearchgate.net
Lipoarabinomannan (LAM) is a large, amphipathic lipoglycan anchored in the plasma membrane that extends through the cell wall. wikipedia.orgnih.gov It is a potent immunomodulator, and its interaction with host immune cells is largely determined by the structure of its terminal arabinan motifs. In pathogenic mycobacteria like M. tuberculosis, these motifs are often capped with mannose residues, forming mannose-capped LAM (ManLAM). nih.govnih.gov
ManLAM interacts with several key immune receptors, primarily on macrophages and dendritic cells:
C-type Lectin Receptors (CLRs) : These are a major class of PRRs that recognize carbohydrate structures.
Macrophage Mannose Receptor (MMR) : Recognizes the terminal mannose caps (B75204) of ManLAM, mediating the phagocytosis of mycobacteria by macrophages. nih.gov
DC-SIGN (Dendritic Cell-Specific ICAM-3 Grabbing Non-integrin) : This receptor on dendritic cells also binds to the mannose caps of ManLAM, an interaction that can be exploited by the bacteria to suppress dendritic cell function and evade a full immune response. creative-biolabs.comnih.gov
Dectin-2 : This CLR has also been identified as a direct receptor for ManLAM. wikipedia.org
Toll-Like Receptors (TLRs) : LAM has been shown to be an agonist for TLR2, which forms a heterodimer with TLR1 to initiate a signaling cascade that contributes to the inflammatory response. genome.jp
These interactions are critical first steps in the host's response to mycobacterial infection, influencing phagocytosis, cytokine production, and the subsequent adaptive immune response. nih.govnih.gov The table below summarizes these key interactions.
| Mycobacterial Arabinan | Host Immune Receptor | Receptor Class | Outcome of Interaction |
| Arabinogalactan (AG) | Galectin-9 | Galectin | Direct inhibition of mycobacterial growth. nih.govresearchgate.net |
| Lipoarabinomannan (LAM) | Macrophage Mannose Receptor (MMR) | C-type Lectin | Mediates phagocytosis of mycobacteria. nih.gov |
| Lipoarabinomannan (LAM) | DC-SIGN | C-type Lectin | Mediates uptake by dendritic cells; can modulate immune response. creative-biolabs.comnih.gov |
| Lipoarabinomannan (LAM) | Dectin-2 | C-type Lectin | Recognition of mycobacteria. wikipedia.org |
| Lipoarabinomannan (LAM) | Toll-Like Receptor 2 (TLR2)/TLR1 | Toll-Like Receptor | Initiates inflammatory signaling. genome.jp |
The unique and essential nature of arabinofuranose-containing glycans in the mycobacterial cell wall makes them attractive targets for vaccine development. However, carbohydrate antigens by themselves are often poorly immunogenic, particularly in infants, as they typically elicit a T-cell-independent immune response that does not generate long-term immunological memory. creative-biolabs.comnih.gov
To overcome this, a common and successful strategy is the development of glycoconjugate vaccines . This approach involves covalently linking the carbohydrate antigen (the glycan) to a carrier protein that is more immunogenic, such as tetanus toxoid (TT) or specific bacterial proteins. creative-biolabs.comnih.gov This conjugation converts the T-cell-independent antigen into a T-cell-dependent antigen, capable of inducing a robust and lasting immune response, including the production of high-affinity IgG antibodies and the formation of memory B-cells. nih.gov
Significant research has focused on using the arabinomannan (AM) portion of LAM as the carbohydrate component for a tuberculosis (TB) vaccine. ukhsa.gov.uknih.gov Studies have shown that AM oligosaccharides isolated from M. tuberculosis and conjugated to carrier proteins like tetanus toxoid or the mycobacterial protein Antigen 85B (Ag85B) are highly immunogenic in animal models. ukhsa.gov.uk
Key findings from preclinical studies on AM-based glycoconjugate vaccines include:
Induction of a Strong Antibody Response : Immunization with AM-protein conjugates induced high levels of boosterable IgG antibodies against the arabinomannan antigen in mice, rabbits, and guinea pigs. ukhsa.gov.uk
Protective Efficacy : In mouse models, immunization with an AM-Ag85B conjugate provided significant protection against an intravenous challenge with virulent M. tuberculosis, as measured by long-term survival. ukhsa.gov.uk
Comparable Protection to BCG : An AM-TT conjugate vaccine, delivered via subcutaneous immunization followed by a nasal boost, provided a level of protection in mice comparable to that of the existing live attenuated BCG vaccine against an intranasal challenge with M. tuberculosis. ukhsa.gov.uk
Reduced Pathology : In guinea pigs challenged with aerosolized M. tuberculosis, immunization with an AM-Ag85B conjugate resulted in increased survival and reduced lung and spleen pathology compared to non-immunized animals. ukhsa.gov.uk
These findings demonstrate that glycoconjugates containing the arabinofuranose-rich arabinomannan domain of LAM are promising candidates for a subunit vaccine against tuberculosis. The development of synthetic methods to produce well-defined oligosaccharide fragments for conjugation is an active area of research, aiming to create more consistent and effective semi-synthetic or fully synthetic glycoconjugate vaccines. nih.gov
Advanced Analytical Methodologies for Beta D Arabinofuranose Containing Structures
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of complex carbohydrates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools in this regard, providing complementary information on monosaccharide composition, sequence, linkage, and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the non-destructive and detailed structural analysis of beta-D-arabinofuranose-containing structures. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the primary structure and conformation of these complex glycans. nih.govemerypharma.com
1D ¹H NMR spectroscopy offers initial insights into the anomeric configurations of the sugar residues. The chemical shifts and coupling constants of the anomeric protons (H-1) are indicative of whether the glycosidic linkage is α or β. For instance, the anomeric protons of α-L-arabinofuranosyl residues typically appear at a lower field compared to their β-counterparts. nih.gov
2D NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for the complete assignment of proton and carbon signals and for establishing the connectivity between sugar residues. nih.govresearchgate.net
COSY and TOCSY experiments are used to establish proton-proton correlations within a sugar ring, allowing for the assignment of all proton resonances of a specific residue starting from the anomeric proton. emerypharma.com
HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of carbon resonances. researchgate.net
HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for determining the glycosidic linkage positions between different monosaccharide units. nih.gov For example, a cross-peak between the anomeric proton of an arabinofuranose residue and a carbon atom of an adjacent sugar residue in the HMBC spectrum directly identifies the linkage position.
The table below summarizes typical ¹H and ¹³C NMR chemical shifts for a terminal α-L-arabinofuranosyl residue, which are instrumental in its identification within a larger glycan structure.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~5.0-5.2 | ~108-110 |
| 2 | ~4.0-4.2 | ~80-82 |
| 3 | ~3.8-4.0 | ~77-79 |
| 4 | ~4.1-4.3 | ~84-86 |
| 5 | ~3.6-3.8 | ~61-63 |
Data is compiled from typical values observed in various studies and may vary depending on the specific structure and experimental conditions.
Mass spectrometry (MS) is a highly sensitive technique that provides valuable information on the molecular weight, monosaccharide composition, and sequence of this compound-containing structures. When coupled with fragmentation techniques (tandem MS or MS/MS), it becomes a powerful tool for elucidating glycosidic linkages. nih.gov
The analysis of oligosaccharides by MS typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions. The fragmentation of these ions, induced by collision-induced dissociation (CID), provides structural information. The resulting fragment ions are typically designated according to the established nomenclature, where cleavage of the glycosidic bond results in B and Y ions, and cross-ring cleavages produce A and X ions. semanticscholar.org
The fragmentation pattern is highly dependent on the type of glycosidic linkage. For instance, the relative abundance of different fragment ions can help distinguish between different linkage positions. nih.gov While MS/MS can readily identify the monosaccharide sequence, determining the exact linkage position can be challenging due to the similar fragmentation patterns of some isomers. nih.gov
For example, the fragmentation of a disaccharide containing an arabinofuranose residue linked to another sugar will produce characteristic fragment ions corresponding to the individual monosaccharides, allowing for compositional analysis. The relative intensities of the ions resulting from glycosidic bond cleavage can provide clues about the linkage position.
| Ion Type | Description | Information Gained |
| [M+Na]⁺ | Sodiated molecular ion | Molecular weight of the oligosaccharide |
| Y-ions | Fragment containing the reducing end | Sequence from the non-reducing end |
| B-ions | Fragment containing the non-reducing end | Sequence from the reducing end |
| Cross-ring fragments | Result from cleavage of the sugar ring | Can provide information on linkage position |
Advanced Chromatographic and Electrophoretic Separation Techniques
The complexity of carbohydrate mixtures derived from natural sources often requires high-resolution separation techniques prior to structural analysis. Advanced chromatographic and electrophoretic methods are essential for isolating and profiling oligosaccharides and for determining glycosidic linkages.
Methylation analysis is a classic and robust method for determining the linkage positions of monosaccharide residues within a polysaccharide. The procedure involves the complete methylation of all free hydroxyl groups, followed by hydrolysis of the glycosidic bonds, reduction of the resulting partially methylated monosaccharides to alditols, and subsequent acetylation. The resulting partially O-methylated alditol acetates (PMAAs) are volatile and can be separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS). scielo.br
The retention time of each PMAA on the GC column and its electron impact (EI) mass spectrum are characteristic of the specific methylated sugar derivative, allowing for the unambiguous identification of the linkage position. For example, a terminal, non-reducing arabinofuranose residue will yield 1,4,5-tri-O-acetyl-2,3,5-tri-O-methyl-arabinitol, while an arabinofuranose residue involved in a (1→5)-linkage will produce 1,5-di-O-acetyl-2,3-di-O-methyl-arabinitol. scielo.brresearchgate.net
The following table presents the retention times and key mass fragments for some partially O-methylated alditol acetates derived from arabinofuranose, which are used as standards in methylation analysis. researchgate.net
| Partially O-methylated alditol acetate (B1210297) | Retention Time (min) | Key Mass Fragments (m/z) | Linkage Indicated |
| 1,4,5-tri-O-acetyl-2,3,5-tri-O-methyl-arabinitol | 7.3 | 43, 87, 117, 129, 161, 205 | Terminal Araf |
| 1,5-di-O-acetyl-2,3-di-O-methyl-arabinitol | 8.5 | 43, 87, 117, 129, 189 | (1→5)-linked Araf |
| 1,4-di-O-acetyl-2,3,5-tri-O-methyl-arabinitol | 9.5 | 43, 87, 117, 129, 161, 233 | (1→4)-linked Araf |
| 1,2,4-tri-O-acetyl-3,5-di-O-methyl-arabinitol | 11.1 | 43, 87, 117, 129, 189 | (1→2,4)-linked Araf |
Data adapted from Sassaki et al. (2005). Retention times are relative and can vary based on GC conditions. researchgate.net
High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD) is a powerful technique for the high-resolution separation and sensitive detection of underivatized carbohydrates. It is particularly well-suited for the profiling of complex mixtures of oligosaccharides, including those derived from the enzymatic or chemical hydrolysis of arabinans and arabinogalactans. frontiersin.orgmdpi.com
The separation is based on the weak acidity of the hydroxyl groups of carbohydrates, which are partially ionized at high pH, allowing them to interact with a strong anion-exchange stationary phase. Elution is typically achieved using a sodium hydroxide (B78521) or sodium acetate gradient. PAD provides sensitive and specific detection of carbohydrates without the need for derivatization. frontiersin.org
HPAEC-PAD can generate unique "fingerprints" of oligosaccharide profiles, which can be used to compare the fine structures of polysaccharides from different sources or to monitor changes in polysaccharide structure during processing. frontiersin.org This technique has been successfully applied to profile arabinoxylan oligosaccharides (AXOS) released from forage grasses, revealing structural differences between species. frontiersin.org
Porous-Graphitized Carbon (PGC) is a unique stationary phase for liquid chromatography that offers excellent separation of complex carbohydrates, including isomeric oligosaccharides. PGC-LC, often coupled with mass spectrometry (PGC-LC-MS), provides high-resolution separation based on the shape and polarity of the analytes. nih.govescholarship.org
The separation mechanism on PGC involves a combination of hydrophobic and polar interactions. The flat graphitic surface can interact with the hydrophobic faces of the sugar rings, while polar functional groups can interact with the polarizable surface. This allows for the separation of isomers that are difficult to resolve by other chromatographic methods. nih.gov
PGC-LC-MS has been shown to be a powerful tool for the analysis of complex mixtures of N- and O-glycans. helsinki.fi For instance, it has been used to separate isomeric fructooligosaccharides and to analyze complex oligosaccharides derived from plant cell walls. helsinki.finih.gov The ability of PGC to retain and separate highly polar and isomeric carbohydrates makes it a valuable technique for the detailed characterization of complex structures containing this compound.
Capillary Electrophoresis (CE) for Resolution of Arabino-Oligosaccharides
Capillary electrophoresis (CE) has emerged as a powerful technique for the high-resolution separation of complex carbohydrate mixtures, including arabino-oligosaccharides. researchgate.net Its versatility allows for various separation modes, such as capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and capillary gel electrophoresis (CGE), providing a broad range of applications. researchgate.net
Research has demonstrated the superiority of CE, particularly when coupled with laser-induced fluorescence (LIF) detection, over traditional methods like high-performance anion-exchange chromatography (HPAEC) for the separation of both linear and branched arabino-oligosaccharides. researchgate.netnih.gov While HPAEC may struggle to resolve certain branched isomers, CE-LIF enables the separation and unambiguous identification of a wider array of arabino-oligosaccharide structures. nih.gov The combination of the migration behavior in CE with mass spectrometry (MS) fragmentation patterns further aids in the prediction of novel arabino-oligosaccharide structures from complex enzymatic digests. researchgate.netnih.gov
For enhanced detection sensitivity, derivatization of oligosaccharides with a fluorescent tag is a critical step. researchgate.net This labeling allows for the analysis of minute quantities of material and is essential for techniques like CE-LIF. researchgate.net The use of borate (B1201080) buffers as the electrolyte in CE can facilitate the separation of oligosaccharides, with baseline resolution of molecules with a degree of polymerization up to approximately 70 achievable within a short analysis time. nih.gov
Interactive Table: Comparison of Analytical Techniques for Arabino-Oligosaccharide Resolution
| Feature | High-Performance Anion-Exchange Chromatography (HPAEC) | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) |
| Resolution of Isomers | Limited for some branched arabino-oligosaccharides nih.gov | Superior separation of both linear and branched isomers researchgate.netnih.gov |
| Sensitivity | Generally lower than CE-LIF | High sensitivity due to fluorescent labeling researchgate.net |
| Analysis Time | Can be longer | Rapid separation, often within 15 minutes nih.gov |
| Coupling with MS | Possible | Effective for structural prediction researchgate.netnih.gov |
| Derivatization | Not always required | Fluorescent derivatization is crucial for LIF detection researchgate.net |
Strategies for Sample Preparation and Derivatization
Effective sample preparation and derivatization are paramount for the accurate and sensitive analysis of this compound-containing structures. These steps are designed to convert the analyte into a form that is more suitable for separation and detection by various analytical instruments.
Glycosidic linkage analysis is a cornerstone of carbohydrate structural elucidation. A common and powerful method for this is methylation analysis, which involves permethylation of all free hydroxyl groups, followed by hydrolysis, reduction, and acetylation to produce partially O-methylated alditol acetates (PMAAs). scielo.brscielo.br These PMAA derivatives can then be separated and identified by gas chromatography-mass spectrometry (GC-MS). scielo.brresearchgate.net
The accurate identification of PMAAs relies on the availability of authentic standards. The synthesis of these standards can be achieved through the progressive O-methylation of methyl glycosides. scielo.brresearchgate.net For instance, methyl arabinofuranosides can be subjected to partial methylation, and the resulting mixtures of partially methylated glycosides can be converted into a complex mixture of PMAA derivatives. scielo.brresearchgate.net These synthetic PMAA mixtures serve as invaluable standards for GC-MS analysis, allowing for the determination of retention times and mass spectral fragmentation patterns for various linkage positions, including those that are otherwise difficult to prepare. scielo.brresearchgate.net
The conditions for hydrolysis and acetylation are critical for accurate linkage analysis. The goal of hydrolysis is to cleave the glycosidic bonds in a permethylated polysaccharide to release the partially O-methylated monosaccharides without affecting the methyl ethers. nih.gov Acid hydrolysis, commonly using trifluoroacetic acid (TFA), is a widely employed method. nih.gov The optimization of hydrolysis conditions, such as acid concentration, temperature, and reaction time, is essential to ensure complete cleavage of glycosidic linkages while minimizing the degradation of the resulting monosaccharides. nih.gov
Following hydrolysis, the partially O-methylated monosaccharides are typically reduced to their corresponding alditols, often using a reducing agent like sodium borodeuteride (NaBD4) to introduce a deuterium (B1214612) label at C-1, which can aid in mass spectral interpretation. scielo.brscielo.br The subsequent acetylation of the newly formed hydroxyl groups and the previously linkage-involved hydroxyls yields the volatile PMAA derivatives suitable for GC-MS analysis. scielo.brscielo.br The choice of acetylation reagents and reaction conditions must be carefully controlled to ensure complete derivatization. A common method involves using acetic anhydride (B1165640) with a catalyst like 1-methylimidazole. google.com
Derivatization is a chemical modification process that can significantly improve the analytical properties of an analyte. libretexts.org In the context of this compound analysis, derivatization can enhance volatility for GC analysis, improve chromatographic separation, and increase detection sensitivity in both GC and liquid chromatography (LC). researchgate.netresearchgate.net
For LC-based methods, derivatization often involves attaching a chromophore or fluorophore to the carbohydrate, which allows for sensitive detection using UV-Vis or fluorescence detectors. libretexts.org This is particularly important for carbohydrates that lack a native chromophore. nih.gov Various reagents are available that can react with the hydroxyl or reducing end of the sugar to introduce these detectable moieties. nih.gov
In mass spectrometry, derivatization can improve ionization efficiency, leading to enhanced sensitivity. nih.gov For example, derivatizing agents can introduce a permanent positive or negative charge, making the analyte more amenable to electrospray ionization (ESI). nih.gov Furthermore, derivatization can shift the mass-to-charge ratio of the analyte to a region with less background noise, thereby improving the signal-to-noise ratio and the limits of detection. nih.gov The choice of derivatization strategy depends on the specific analytical technique being employed and the structural features of the arabinofuranose-containing molecule.
Interactive Table: Derivatization Techniques and Their Applications
| Derivatization Technique | Purpose | Target Functional Group | Analytical Method |
| Permethylation | To protect hydroxyl groups and enable linkage analysis scielo.br | Hydroxyl groups | GC-MS |
| Acetylation | To increase volatility for GC analysis scielo.br | Hydroxyl groups | GC-MS |
| Reductive Amination | To attach a fluorescent tag for sensitive detection nih.gov | Reducing end aldehyde/ketone | CE-LIF, HPLC-FLD |
| Silylation | To increase volatility and thermal stability for GC analysis google.com | Hydroxyl groups | GC-MS |
| Acylation | To create more volatile and less polar derivatives libretexts.org | Hydroxyl groups | GC-MS, HPLC |
Future Directions and Emerging Research Frontiers in Beta D Arabinofuranose Studies
Integration of Advanced Computational Modeling for Drug Design and Mechanism Elucidation
The integration of advanced computational tools is revolutionizing the study of beta-D-arabinofuranose and its associated enzymes, accelerating drug design and providing profound insights into molecular mechanisms. mdpi.com Computer-aided drug design (CADD) employs a variety of computational programs and mathematical formulas to understand and predict the interactions between biological targets and potential drug candidates. mdpi.com These approaches are significantly more time- and cost-effective than traditional high-throughput screening methods. mdpi.com
Computational studies have been instrumental in elucidating the potential interactions between inhibitors and DprE1, a key enzyme in the biosynthesis of the mycobacterial cell wall. nih.govmdpi.com DprE1 is essential for the formation of decaprenyl-phospho-D-arabinofuranose (DPA), the sole donor of arabinose residues for the synthesis of the arabinogalactan (B145846) layer. nih.govmdpi.com Techniques such as molecular docking and virtual ligand screening (VLS) have been successfully used to identify and optimize inhibitors against crucial mycobacterial enzymes. researchgate.netplos.org For instance, VLS has been established as an efficient method for drug design, offering a significantly higher enrichment rate compared to conventional chemical screening. researchgate.net
At a fundamental level, ab initio molecular orbital calculations and density functional theory (DFT) have been applied to study the conformational behavior of arabinofuranose derivatives, such as methyl α-D-arabinofuranoside. scispace.com These studies help identify the lowest energy conformations and the energy profiles of pseudorotation, which is critical for understanding how these sugar rings are recognized by enzymes and other molecules. scispace.com
Table 1: Computational Approaches in this compound Research
| Computational Method | Application in this compound Research | Key Findings/Goals |
|---|---|---|
| Molecular Docking | Predicting the binding orientation of small molecule inhibitors to enzymes like DprE1. nih.govmdpi.com | Elucidate molecular interactions, understand structure-activity relationships, and guide the design of more potent inhibitors. nih.govmdpi.com |
| Virtual Ligand Screening (VLS) | Screening large compound libraries in silico to identify potential inhibitors against targets such as the MelF protein. researchgate.netplos.org | Efficiently identify novel chemical scaffolds for drug development with a higher hit rate than traditional screening. researchgate.net |
| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior and stability of enzyme-ligand complexes over time. nih.gov | Provide insights into the binding stability and conformational changes of proteins upon ligand binding. nih.gov |
| Quantum Mechanics (QM) | Analyzing the electronic structure, conformation, and energy profiles of the arabinofuranose ring itself. scispace.com | Determine the most stable conformations and understand the intrinsic properties of the sugar, which influences its biological activity. scispace.com |
Innovation in Synthetic Glycochemistry for Complex this compound Architectures
The complex structures of arabinofuranose-containing glycans, particularly those in the mycobacterial cell wall, present significant challenges for chemical synthesis. nih.gov A major hurdle has been the stereoselective formation of 1,2-cis-furanosidic linkages, which are common in mycobacterial polysaccharides like arabinogalactan and lipoarabinomannan. nih.gov Recent innovations in synthetic glycochemistry are overcoming these obstacles, enabling the construction of intricate this compound architectures for biological study.
Key advancements include the development of novel glycosylation methods and the design of versatile building blocks that streamline multi-step syntheses.
Novel Precursors : The use of precursors like 3-O-benzoyl β-D-arabinofuranose 1,2,5-orthobenzoate has proven effective for the synthesis of linear α(1→5)-linked oligoarabinofuranosides. nih.gov This approach allows for the creation of mono-, di-, and trisaccharide thioglycoside building blocks in a single step, which can then be used to construct oligosaccharides up to eight sugar units long. nih.gov
Branched Structures : Synthetic chemists have successfully prepared complex, branched arabinofuranose structures, such as a pentasaccharide fragment of mycobacterial arabinans, using a [3+1+1] bis-(1,2-cis)-glycosylation strategy. nih.gov The inclusion of a 2-azidoethyl aglycon in these structures enables their use in creating neoglycoconjugates through click chemistry. nih.gov
Biologically Active Motifs : The total synthesis of biologically significant targets, such as the methyl beta-D-arabinofuranoside 5-(myo-inositol 1-phosphate) which caps (B75204) the lipoarabinomannan of Mycobacterium smegmatis, has been achieved. nih.gov These synthetic molecules are crucial for confirming the structure of natural products and for use as probes in biochemical and immunological investigations. nih.govnih.gov
Table 2: Innovations in the Synthesis of this compound Structures
| Synthetic Innovation | Description | Resulting Architecture | Reference |
|---|---|---|---|
| Orthoester Precursor Strategy | Utilizes 3-O-benzoyl β-d-arabinofuranose 1,2,5-orthobenzoate as a single, versatile starting material. | Linear α(1→5)-linked oligoarabinofuranosides up to an octasaccharide. | nih.gov |
| Convergent Glycosylation | A [3+1+1] bis-(1,2-cis)-glycosylation of a trisaccharide diol with a silyl-protected thioglycoside donor. | Branched arabinofuranose pentasaccharide fragment of mycobacterial arabinans. | nih.gov |
| Internal Aglycon Delivery | A method to achieve stereoselective synthesis of β-D-arabinofuranosides. | The capping motif of lipoarabinomannan (LAM) from M. smegmatis. | nih.gov |
| Phosphate (B84403) Coupling | Coupling of a protected beta-D-arabinofuranosyl phosphate derivative with a polyprenyl trichloroacetimidate. | Polyprenyl 2-deoxy-2-fluoro-beta-D-arabinofuranosyl phosphate derivatives, including an analog of the arabinosyl donor decaprenyl-P-arabinose. | nih.gov |
Rational Design and Development of Next-Generation Anti-Mycobacterial Therapeutics
The essentiality of this compound for the structural integrity of the mycobacterial cell wall makes its biosynthetic pathway an outstanding target for new anti-tuberculosis drugs. nih.govgrantome.com Rational drug design, which leverages detailed knowledge of a biological target's structure and mechanism, is at the forefront of developing next-generation therapeutics that can combat drug-resistant strains of M. tuberculosis. mdpi.com
A primary focus of these efforts is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govmdpi.comembopress.org DprE1 is a critical flavoenzyme that produces the sole source of D-arabinose required for the synthesis of arabinogalactan and lipoarabinomannan, two key components of the cell wall. embopress.org Inhibition of DprE1 disrupts cell wall formation, leading to bacterial death. Several classes of potent DprE1 inhibitors have been developed through rational design:
Benzothiazinones (BTZs) : Compounds like BTZ043 and its next-generation successor PBTZ169 are highly potent, nanomolar inhibitors of M. tuberculosis. embopress.org Crystal structures of the DprE1-PBTZ169 complex have revealed that the inhibitor forms a covalent bond with a key cysteine residue (Cys387) in the active site, leading to irreversible enzyme inactivation. embopress.org
Dinitrobenzamides (DNBs) : This class of compounds is also being explored as covalent inhibitors of DprE1. nih.govmdpi.com By synthesizing and testing a diverse library of 3,5-dinitrobenzamide derivatives, researchers have identified compounds with activity against M. tuberculosis comparable to the frontline drug isoniazid. nih.govmdpi.com
Beyond DprE1, rational design is being applied to other novel targets. For example, in silico screening was used to identify inhibitors of the MelF protein from Mycobacterium marinum, which is involved in protecting the bacterium from oxidative stress. plos.org The identified compounds showed significant inhibitory activity and bactericidal effects against both M. marinum and M. tuberculosis. plos.org An ideal target for a new anti-TB drug should be essential for the in-vivo growth of the pathogen and be accessible to chemical inhibition. mdpi.com
Table 3: Key Mycobacterial Targets and Inhibitors Related to Arabinofuranose
| Enzyme Target | Function in Mycobacteria | Inhibitor Class | Example Compound | Mechanism of Action |
|---|---|---|---|---|
| DprE1 | Epimerization step in the synthesis of the arabinosyl donor, DPA. nih.govmdpi.comembopress.org | Benzothiazinones | BTZ043, PBTZ169 embopress.org | Covalent modification of active site Cys387. embopress.org |
| DprE1 | Epimerization step in the synthesis of the arabinosyl donor, DPA. nih.govmdpi.comembopress.org | Dinitrobenzamides | 3,5-dinitrobenzamide derivatives nih.govmdpi.com | Covalent inhibition. nih.govmdpi.com |
| Arabinosyltransferases (e.g., EmbA, EmbB, EmbC) | Polymerize arabinose residues into arabinogalactan and lipoarabinomannan. oup.com | (Ethambutol - indirect) | Ethambutol (B1671381) | Inhibits arabinosyltransferases, disrupting arabinan (B1173331) synthesis. nih.gov |
| MelF | Flavin-dependent oxidoreductase; helps withstand oxidative stress. plos.org | Novel heterocyclic compounds | (Identified via VLS) plos.org | Inhibition of enzyme activity. plos.org |
Comprehensive Elucidation of Novel Biological Roles of this compound Glycoconjugates Beyond Mycobacteria
While research on this compound has been dominated by its role in mycobacterial pathogenesis, glycoconjugates containing this sugar are present in other domains of life, where their biological functions are just beginning to be explored. Emerging research is revealing the importance of arabinofuranose in plants and other bacteria, opening new avenues of investigation.
In the plant kingdom, arabinofuranose is a key component of cell wall polysaccharides such as arabinan and arabinoxylan. nih.gov These polymers are crucial for plant structure and development. The chemical synthesis of nucleotide-activated sugars like UDP-arabinofuranose is providing essential tools for the biochemical characterization of plant glycosyltransferases, the enzymes responsible for constructing these complex cell wall structures. rsc.org Understanding these biosynthetic pathways could have significant implications for agriculture and biotechnology.
Furthermore, the enzymatic degradation of these plant polysaccharides is a significant area of research. For example, a novel α-L-arabinofuranosidase/β-xylosidase has been identified and characterized from the thermophilic bacterium Caldicellulosiruptor saccharolyticus. nih.gov This enzyme is capable of breaking down arabinofuranose-containing substrates and shows synergistic activity with xylanases, highlighting its potential use in the industrial processing of plant biomass for the production of biofuels and other valuable chemicals. nih.gov These studies underscore that the biological significance of this compound extends far beyond its role in a single pathogenic genus.
Table 4: Emerging Roles of this compound Glycoconjugates
| Organism/Domain | Glycoconjugate Type | Known or Emerging Biological Role | Research Frontier |
|---|---|---|---|
| Plants | Arabinan, Arabinoxylan, Arabinogalactan | Structural components of the primary cell wall. nih.gov | Characterizing plant glycosyltransferases involved in cell wall biosynthesis using synthetic UDP-arabinofuranose probes. rsc.org |
| Thermophilic Bacteria (e.g., C. saccharolyticus) | (Substrates for enzymes) | Source of carbon and energy through enzymatic degradation of plant biomass. nih.gov | Discovering and engineering novel arabinofuranosidases for applications in biorefineries and biotechnology. nih.gov |
| Other Bacteria | Cell surface glycans | Potential roles in structural integrity, permeability barriers, and host-pathogen interactions. nih.govutoronto.ca | Identifying and characterizing arabinofuranose-containing structures in a wider range of bacterial species to understand their functions. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing β-D-arabinofuranose derivatives, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves regioselective benzylation or acetylation under anhydrous conditions. For example, 2,3,5-tri-O-benzyl-β-D-arabinofuranose is synthesized using benzyl chloride (BzCl) in pyridine, followed by purification via column chromatography (petroleum ether/EtOAc gradients). Purity is validated using H and C NMR to confirm absence of unreacted intermediates, coupled with ESI-MS for molecular weight verification . Reproducibility requires strict control of reaction pH, temperature (e.g., 0°C for imidate formation), and solvent drying (e.g., CHCl over molecular sieves) .
Q. How can the structural conformation of β-D-arabinofuranose be distinguished from its α-anomer experimentally?
- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to identify axial vs. equatorial proton orientations in the furanose ring. For crystalline derivatives, X-ray diffraction (XRD) resolves anomeric configuration. Coupling constants () in H NMR also differ: β-anomers exhibit Hz (cis-diaxial), while α-anomers show Hz . Computational modeling (e.g., DFT) can supplement experimental data to confirm ring puckering .
Q. What are the key challenges in characterizing arabinofuranose-containing glycolipids, and how are they addressed?
- Methodological Answer : Glycolipid aggregation in solution complicates NMR analysis. Use deuterated solvents (e.g., DMSO-d) and elevated temperatures (50–60°C) to reduce viscosity. For branched derivatives (e.g., compound 20 in ), 2D NMR (HSQC, HMBC) resolves overlapping signals. MALDI-TOF MS confirms molecular weight, while TLC with charring (10% HSO) monitors reaction progress .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported NMR data for β-D-arabinofuranose derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Cross-validate data using multiple solvents (CDCl vs. DO) and compare with literature under identical conditions (e.g., 400 MHz vs. 500 MHz instruments). For ambiguous peaks, employ heteronuclear single-quantum coherence (HSQC) to assign C-H correlations. If conflicts persist, replicate synthesis using cited protocols (e.g., ) and submit samples for independent validation .
Q. What strategies optimize the regioselective deprotection of benzylated arabinofuranose for downstream applications?
- Methodological Answer : Hydrogenolysis (H, Pd/C) selectively removes benzyl groups but risks over-reduction. Alternative methods:
- Photocleavage : UV light (254 nm) in the presence of iodine for orthogonal deprotection .
- Acid hydrolysis : Trifluoroacetic acid (TFA) in CHCl (0°C, 2h) cleaves benzyl ethers without affecting acetyl groups. Monitor via TLC and quench with NaHCO to prevent sugar degradation .
Q. How can computational methods enhance the design of arabinofuranose-based glycosylation catalysts?
- Methodological Answer : Molecular dynamics (MD) simulations predict transition-state stabilization by catalysts (e.g., BF·OEt). Density functional theory (DFT) calculates activation energies for glycosidic bond formation, identifying optimal leaving groups (e.g., trichloroacetimidate vs. thioglycosides). Pair computational results with kinetic experiments (e.g., monitoring reaction rates via F NMR) to validate mechanistic models .
Q. What experimental designs mitigate hydrolysis of β-D-arabinofuranose derivatives in aqueous media?
- Methodological Answer : Stabilize derivatives via:
- Lyophilization : Freeze-dry compounds and store under argon at −20°C.
- pH control : Buffered solutions (pH 5–6) reduce acid-catalyzed hydrolysis.
- Prodrug approaches : Convert hydroxyl groups to esters (e.g., acetyl or pivaloyl) for slow hydrolysis in vivo. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Data Analysis & Reporting Guidelines
- Reproducibility : Document all synthetic steps, including solvent batches, stirring times, and purification gradients. Use IUPAC nomenclature and report yields as "isolated yields" (not conversion rates) .
- Conflict resolution : Address contradictory data in the "Discussion" section by hypothesizing sources (e.g., stereochemical drift, solvent polarity) and proposing validation experiments .
- Ethical reporting : Disclose all synthetic hazards (e.g., use of Sn catalysts) and submit spectral data as supplementary information in .cif or .mnova formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
